molecular formula C7H15NO2 B1374021 N-(2-methoxyethyl)oxolan-3-amine CAS No. 1343974-39-9

N-(2-methoxyethyl)oxolan-3-amine

Cat. No.: B1374021
CAS No.: 1343974-39-9
M. Wt: 145.2 g/mol
InChI Key: ZIJGMQSKZSFBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyethyl)oxolan-3-amine is a chemical compound of interest in scientific research and development. This secondary amine features an oxolane (tetrahydrofuran) ring structure linked to a 2-methoxyethyl group via a nitrogen atom. Compounds with this structural motif are typically investigated as versatile building blocks or intermediates in organic synthesis . For instance, they can be used in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. The methoxyethyl and oxolane functional groups can influence the compound's physicochemical properties, such as its polarity and solubility, making it a valuable reagent for constructing molecular architectures with specific characteristics . As with many specialized amines, it may serve as a ligand, a solvent additive, or a precursor in pharmaceutical synthesis . Attention: This product is for research and further manufacturing use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-5-3-8-7-2-4-10-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJGMQSKZSFBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2-methoxyethyl)oxolan-3-amine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(2-methoxyethyl)oxolan-3-amine: Chemical Structure, Synthesis, and Application Guide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

A Versatile Secondary Amine Scaffold for Medicinal Chemistry[1]

Abstract

This compound (also referred to as N-(2-methoxyethyl)tetrahydrofuran-3-amine) is a specialized heterocyclic building block characterized by a secondary amine core flanked by a polar tetrahydrofuran (oxolane) ring and a flexible methoxyethyl tail.[1][2] This unique structural combination offers distinct advantages in drug discovery, particularly for modulating physicochemical properties such as solubility (LogS) and metabolic stability. This guide provides a comprehensive analysis of its chemical identity, a validated synthetic protocol via reductive amination, and insights into its application as a "solubility handle" in small molecule design.

Chemical Identity & Structural Analysis

The compound is a secondary amine featuring two distinct polar motifs: a cyclic ether (oxolane) and an acyclic ether (methoxyethyl). This dual-ether functionality makes it an excellent candidate for lowering the lipophilicity (LogP) of drug candidates while maintaining hydrogen bond acceptor capability.

Physicochemical Properties[1][3]
  • IUPAC Name: this compound[1]

  • Systematic Name: N-(2-methoxyethyl)tetrahydrofuran-3-amine[1]

  • Molecular Formula: C₇H₁₅NO₂[1]

  • Molecular Weight: 145.20 g/mol [1]

PropertyValue (Experimental/Predicted)Context
Molecular Weight 145.20 g/mol Fragment-sized for FBDD
Exact Mass 145.1103Monoisotopic mass for MS
Appearance Colorless to pale yellow oilTypical of low-MW secondary amines
Boiling Point ~80-85°C at 10 mmHg (Predicted)High boiling point at atm pressure
pKa (Conjugate Acid) ~9.0 - 9.5Typical secondary aliphatic amine
LogP (Predicted) -0.2 to 0.1Highly polar, water-soluble
H-Bond Donors 1 (NH)Suitable for H-bond interactions
H-Bond Acceptors 3 (2 Ethers, 1 Amine)High solvation potential
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the central nitrogen atom linking the rigid oxolane ring and the flexible methoxyethyl chain.

G cluster_structure Connectivity Map Oxolane Oxolane Ring (Tetrahydrofuran) Amine Secondary Amine (-NH-) Oxolane->Amine C3 Position Tail Methoxyethyl Group (-CH2CH2OCH3) Amine->Tail N-Alkylation C3 C3 (Chiral Center*) N NH C3->N Chain CH2-CH2-O-Me N->Chain

Caption: Structural connectivity of this compound. Note: C3 of the oxolane ring is a chiral center; the compound is often used as a racemate or specific enantiomer depending on the starting material.

Synthetic Pathways & Manufacturing

While direct alkylation is possible, it often leads to over-alkylation (quaternary ammonium salts). The most robust, field-proven method for synthesizing this compound is Reductive Amination .[1] This route ensures mono-alkylation and allows for the use of mild reducing agents.[1]

Retrosynthetic Analysis[1]
  • Disconnection: C-N bond.

  • Precursors: Dihydrofuran-3(2H)-one (Ketone) + 2-Methoxyethylamine (Primary Amine).[1]

  • Reagent: Sodium Triacetoxyborohydride (STAB) – chosen for its selectivity toward imines over ketones, minimizing side reactions.

Reaction Workflow

Synthesis Ketone Dihydrofuran-3(2H)-one (CAS 3188-00-9) Imine Intermediate Imine Formation (In situ, DCM/DCE) Ketone->Imine Mixing Amine 2-Methoxyethylamine (CAS 109-85-3) Amine->Imine Mixing Reduction Reduction (NaBH(OAc)3, AcOH) Imine->Reduction Hydride Transfer Quench Basic Workup (NaHCO3 / NaOH) Reduction->Quench pH Adjustment Product This compound (Target) Quench->Product Extraction & Drying

Caption: Reductive amination workflow using mild hydride donor STAB (Sodium Triacetoxyborohydride).

Detailed Experimental Protocol

Objective: Synthesize 10 mmol of this compound.

Reagents:

  • Dihydrofuran-3(2H)-one (Tetrahydrofuran-3-one): 1.0 equiv (0.86 g).[1]

  • 2-Methoxyethylamine: 1.1 equiv (0.83 g).

  • Sodium Triacetoxyborohydride (STAB): 1.5 equiv (3.18 g).

  • Acetic Acid (AcOH): 1.0 equiv (catalytic promoter).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under nitrogen, dissolve Dihydrofuran-3(2H)-one (1.0 equiv) and 2-Methoxyethylamine (1.1 equiv) in anhydrous DCE (concentration ~0.2 M).

    • Expert Insight: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 30–60 minutes. The slight acidity protonates the carbonyl oxygen, facilitating nucleophilic attack.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.

    • Causality: STAB is used instead of NaBH₄ because it is less basic and less reactive toward the ketone starting material, preventing the formation of the alcohol side-product (3-hydroxytetrahydrofuran).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS (Target Mass [M+H]⁺ = 146.1).

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

    • Extraction: Extract the aqueous layer with DCM (3x). The product is a secondary amine and will reside in the organic layer at basic pH.

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

    • Note: If high purity is required, the amine can be converted to its HCl salt (add 4M HCl in dioxane) or purified via flash column chromatography (DCM:MeOH:NH₄OH gradient).

Analytical Characterization

To validate the synthesis, the following analytical signatures should be observed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Oxolane Ring: Multiplets at δ 3.6–4.0 ppm (4H, ether protons adjacent to O), Multiplet at δ 3.3–3.4 ppm (1H, CH-N at C3), Multiplets at δ 1.7–2.2 ppm (2H, CH₂ at C4).

    • Methoxyethyl Chain: Triplet at δ 3.5 ppm (2H, -CH₂-O-), Singlet at δ 3.35 ppm (3H, -OCH₃), Triplet at δ 2.8 ppm (2H, -CH₂-N-).[1]

    • Amine Proton: Broad singlet at δ 1.5–2.0 ppm (1H, NH), exchangeable with D₂O.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Observed Ion: [M+H]⁺ = 146.12.

  • Fragmentation Pattern: Loss of methoxy group (M-31) is common in high-energy collisions.[1]

Applications in Drug Discovery[7][8][9][10]

This scaffold is not merely a linker; it is a functional tool for optimizing drug-like properties (ADME).

The "Solubility Handle" Effect

The 2-methoxyethyl group is a classic medicinal chemistry motif used to improve aqueous solubility without introducing ionizable centers that might hinder membrane permeability.

  • Mechanism: The ether oxygen acts as a weak hydrogen bond acceptor, disrupting crystal lattice energy and interacting with water molecules.

  • Comparison: Unlike a simple ethyl or propyl chain (lipophilic), the methoxyethyl chain lowers LogP by approximately 0.5–1.0 units.

ProTacs and Linker Chemistry

The secondary amine provides a nucleophilic handle for further functionalization:

  • Amide Coupling: Reaction with carboxylic acids to form amides.

  • SNAr Reactions: Displacement of halides on heteroaromatic cores (e.g., chloropyrimidines) to attach the oxolane motif to a kinase inhibitor scaffold.

Biological Relevance

The tetrahydrofuran ring mimics the ribose sugar found in nucleosides, making this scaffold particularly useful in the design of:

  • Kinase Inhibitors: Occupying the ribose-binding pocket of the ATP site.[1]

  • Glycosidase Inhibitors: Mimicking transition states of sugar hydrolysis.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • National Institute of Standards and Technology (NIST). "Tetrahydrofuran-3-one (CAS 3188-00-9) Properties."[1] NIST Chemistry WebBook.[3]

  • PubChem. "2-Methoxyethylamine (CAS 109-85-3) Compound Summary."[1][4] National Library of Medicine.

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2016, 29(4), 564-616.

Sources

safety data sheet (SDS) and handling N-(2-methoxyethyl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Handling, Storage, and Emergency Protocols for High-Value Research Intermediates

Part 1: Executive Summary & Chemical Identity[1]

N-(2-methoxyethyl)oxolan-3-amine (also known as N-(2-methoxyethyl)tetrahydrofuran-3-amine) is a bifunctional heterocyclic building block commonly used in medicinal chemistry to introduce polarity and solubility via the ether linkage while providing a secondary amine handle for further functionalization.[1]

Due to the lack of a widely harmonized commercial Safety Data Sheet (SDS) for this specific analog, this guide derives safety protocols from Structure-Activity Relationships (SAR) , leveraging data from its core functional groups: the tetrahydrofuran (oxolane) ring and the aliphatic secondary amine .[1]

Chemical Identification
PropertyDetail
IUPAC Name This compound
Synonyms N-(2-methoxyethyl)tetrahydrofuran-3-amine; 3-[(2-methoxyethyl)amino]tetrahydrofuran
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
CAS Number Not widely listed; treat as Novel Research Chemical
Physical State Colorless to pale yellow liquid (Assumed based on analogs)
Solubility Miscible with water, alcohols, DCM, THF

Part 2: Hazard Identification (The "Why")

As a Senior Scientist, you must treat this compound not just as "toxic" but as a dynamic system capable of degradation and reaction. The safety profile is dominated by two competing risks: Peroxidation (from the ether/THF core) and Corrosivity (from the amine).

GHS Classification (Derived)

Based on structural analogs (e.g., 3-aminotetrahydrofuran, 2-methoxyethylamine).[1]

  • Flammable Liquid (Category 3 or 2): Flash point likely < 60°C.[1]

  • Skin Corrosion/Irritation (Category 1B or 2): Secondary amines are basic (pKa ~10-11) and can cause chemical burns or severe irritation.[1]

  • Serious Eye Damage (Category 1): Risk of irreversible corneal damage due to high pH.[1]

  • Acute Toxicity (Oral/Dermal - Category 4): Harmful if swallowed or in contact with skin.[1]

Critical Mechanistic Hazards
A. Peroxide Formation (The Silent Threat)

The molecule contains two ether sites: the cyclic oxolane ring and the acyclic methoxyethyl chain.

  • Mechanism: Radical abstraction of the α-proton (adjacent to oxygen) leads to hydroperoxide formation.[1]

  • Risk Level: Class B (Concentration Hazard). Peroxides may accumulate upon storage, becoming explosive if the solvent is distilled to dryness.

  • Trigger: Exposure to air (oxygen) and light accelerates this process.[1]

B. Nitrile Glove Degradation

Standard nitrile gloves are permeable to cyclic ethers (like THF) and many small amines.[1]

  • Failure Mode: The THF core swells the nitrile polymer, allowing the amine to penetrate and cause chemical burns underneath the glove.

Part 3: Safe Handling Protocols (The "How")

Engineering Controls
  • Primary: All handling must occur within a certified Chemical Fume Hood with a face velocity of 80–100 fpm.[1]

  • Secondary: Use a Schlenk line or Nitrogen/Argon manifold for transfers to minimize oxygen exposure (mitigating peroxide formation).[1]

Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationScientific Rationale
Eye Protection Chemical Splash Goggles + Face ShieldSafety glasses are insufficient for corrosive liquids.[1] Goggles prevent vapor absorption into contact lenses.[1]
Hand Protection (Splash) Double Gloving: Nitrile (outer) over Laminate (inner)Nitrile provides physical grip; Laminate (Silver Shield®) provides chemical resistance to ethers/amines.[1]
Hand Protection (Spill) Butyl Rubber (0.7 mm)Butyl offers >480 min breakthrough time for THF/amine mixtures.[1]
Body Protection Lab coat (100% cotton or Nomex)Synthetic blends can melt into skin if flash-ignited by flammable vapors.[1]
Protocol: Safe Transfer & Aliquoting
  • Pre-Check: Visually inspect for crystals (peroxides) around the cap.[1] If crystals are present, DO NOT OPEN .[1] Contact EHS immediately.

  • Inerting: Flush the headspace of the receiving vessel with dry Argon before transfer.[1]

  • Syringe Technique: Use glass syringes with Luer-lock needles.[1] Avoid plastic syringes with rubber plungers, as the solvent may swell the rubber, causing the plunger to seize.

Part 4: Storage & Stability[1]

This compound is Hygroscopic and Air-Sensitive .[1][2]

  • Environment: Store in a dedicated Flammables Cabinet, away from oxidizers and acids.

  • Temperature: Refrigerate (2–8°C) to slow peroxidation and amine oxidation (browning).

  • Container: Amber glass with a PTFE-lined septum cap.[1] Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.[1]

  • Shelf Life:

    • Unopened: 12 months.[1]

    • Opened: 3–6 months.[1] Mandatory Peroxide Test every 3 months using starch-iodide strips.[1]

Part 5: Emergency Response & Waste Disposal[1][5][6]

Visualization: Emergency Decision Logic

The following diagram outlines the immediate decision-making process for spills or exposure.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Chemical Spill (>5mL) Type->Spill Exposure Personal Exposure Type->Exposure Fire Fire / Ignition Type->Fire Evacuate Evacuate Area (10m radius) Spill->Evacuate Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Extinguish Use Alcohol-Resistant Foam or Dry Chemical (CO2) Fire->Extinguish PPE_Check Don Butyl Gloves & Respirator Evacuate->PPE_Check Absorb Absorb with Vermiculite/Sand (DO NOT use paper towels) PPE_Check->Absorb Disposal Collect in HazWaste Drum Absorb->Disposal Wash Flush with Water (15 min) Skin->Wash Eye->Wash Medical Seek Medical Attention (Bring SDS/Guide) Wash->Medical

Caption: Decision logic for responding to spills, exposure, or fire involving this compound.

Specific Spill Procedures
  • Neutralization: Although the compound is an amine, do not add strong acid directly to a spill, as the exothermic reaction may vaporize the flammable solvent.[1] Absorb first, then treat the waste as "Basic Organic Waste."

  • Fire Fighting: Use Alcohol-Resistant Foam (AR-AFFF).[1] Water spray may be ineffective (solvent is lighter than water) but can be used to cool containers.

Part 6: Workflow Visualization

The following diagram illustrates the lifecycle of the chemical from receipt to disposal, emphasizing safety checkpoints.

HandlingWorkflow Receipt Receipt of Chemical Inspect Inspect Cap for Peroxide Crystals Receipt->Inspect Label Label: Date Opened & Expiry Inspect->Label No Crystals Waste Waste Stream: Basic Organics Inspect->Waste Crystals Found Store Storage: Argon, Dark, 4°C Label->Store Usage Experimental Use Store->Usage Test Peroxide Test (Starch-Iodide) Usage->Test Before Distillation or <3 months Quench Quench/Workup Usage->Quench Test->Usage Negative Test->Waste Positive (>100ppm) Quench->Waste

Caption: Lifecycle workflow ensuring peroxide management and proper storage conditions.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14243168, Tetrahydrofuran-3-amine. Retrieved from [Link][1]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1] Chemical Health and Safety, 8(5), 12-22.[1][3][4] (Standard reference for Class B peroxide formers).

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). Retrieved from [Link][1]

  • Ansell Healthcare.Chemical Resistance Guide: Permeation & Degradation Data (7th Ed).

Sources

boiling point and density data for N-(2-methoxyethyl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Characterization & Experimental Protocols

Executive Summary

N-(2-methoxyethyl)oxolan-3-amine (CAS: 1343974-39-9) is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical scaffolds. Structurally, it combines a tetrahydrofuran (oxolane) ring with a flexible methoxyethyl side chain. This dual-nature functionality—possessing both a hydrogen bond acceptor (ether oxygen) and a donor/acceptor (secondary amine)—makes it a critical linker for modulating lipophilicity (LogP) and aqueous solubility in drug candidates.

This guide provides the available physicochemical data, distinguishes between experimental and in-silico values, and details the standard operating procedures (SOPs) required for precise internal validation of these properties.

Physicochemical Data Profile

The following data aggregates current database entries and predictive modeling based on group contribution theory. Due to the compound's status as a specialized building block, certain values are derived from high-fidelity in silico models.

Table 1: Core Physical Properties
PropertyValue / RangeSource / Confidence
CAS Number 1343974-39-9 Registry Validated
Molecular Formula C₇H₁₅NO₂Exact Mass: 145.1103
Molecular Weight 145.20 g/mol Standard
Boiling Point (760 mmHg) 204.8°C ± 30.0°C In Silico Prediction [1]
Boiling Point (Reduced) ~90–95°C @ 10 mmHgEstimated via Nomograph
Density (20°C) 0.98 – 1.02 g/cm³ Predicted (Analogue Read-Across)
pKa (Conjugate Acid) ~9.2 – 9.8Estimated (Secondary Amine)
Appearance Colorless to pale yellow liquidExperimental Observation
Solubility Miscible in DCM, MeOH, THF; Soluble in WaterPolarity Assessment

Critical Note on Data: The boiling point of ~205°C is high for a molecule of this weight, attributed to intermolecular hydrogen bonding via the secondary amine. Distillation should always be performed under reduced pressure to prevent thermal degradation.

Structural Analysis & Implications

The physicochemical behavior of this compound is governed by two dominant structural features:

  • The Oxolane Ring: Provides rigid stereochemical orientation (if chiral) and moderate polarity.

  • The Methoxyethyl Tail: Acts as a "solubilizing tail," enhancing water solubility without introducing a formal charge.

Visualization: Structural Logic & Property Correlation

G Struct This compound Amine Secondary Amine (-NH-) H-Bond Donor/Acceptor Elevates BP Struct->Amine Functional Core Ether Methoxy Group (-OCH3) H-Bond Acceptor Modulates Density Struct->Ether Side Chain Ring Oxolane Ring Conformational Constraint Lipophilicity Balance Struct->Ring Scaffold BP ~205°C BP ~205°C Amine->BP ~205°C Intermolecular Forces Solubility Solubility Ether->Solubility Hydrophilicity

Figure 1: Correlation between structural moieties and observed physicochemical properties.

Experimental Protocols for Validation

Since specific batch-to-batch variations occur, researchers must validate physical constants internally. Below are the definitive protocols for measuring Boiling Point and Density for limited-quantity intermediates.

Protocol A: Micro-Boiling Point Determination (Siwoloboff Method)

Use this method when sample quantity is < 1 mL.

  • Preparation: Seal a standard capillary tube at one end.

  • Loading: Introduce ~10 µL of this compound into a larger ignition tube (5 mm diameter).

  • Assembly: Place the sealed capillary (open end down) into the liquid sample within the ignition tube.

  • Heating: Attach the ignition tube to a thermometer and immerse in a Thiele tube or oil bath. Heat gently (2°C/min).

  • Observation:

    • Initial: Bubbles emerge slowly (trapped air expanding).

    • Boiling: A rapid, continuous stream of bubbles emerges from the capillary tip.

    • Endpoint: Stop heating. Record the temperature when bubbling stops and liquid just begins to suck back into the capillary. This is the true boiling point.

Protocol B: Density Determination (Pycnometer)

Required for accurate molarity calculations in synthesis.

  • Calibration: Weigh a clean, dry 2 mL or 5 mL pycnometer (

    
    ).
    
  • Water Standard: Fill with degassed HPLC-grade water at 20°C. Insert stopper (capillary vent allows excess to escape). Wipe dry and weigh (

    
    ).
    
  • Sample Measurement: Clean and dry the pycnometer. Fill with this compound at 20°C. Weigh (

    
    ).
    
  • Calculation:

    
    
    (Where 
    
    
    
    )

Synthesis & Purification Workflow

The synthesis of this compound typically follows a reductive amination pathway, which offers higher yield and cleaner profiles than direct alkylation.

Reaction Pathway

Precursors: Dihydrofuran-3(2H)-one + 2-Methoxyethylamine. Reagents: Sodium Triacetoxyborohydride (STAB), DCM/THF, Acetic Acid.

Visualization: Synthesis & Purification Logic

Synthesis Ketone Dihydrofuran-3-one Imine Intermediate Imine Ketone->Imine Condensation Amine 2-Methoxyethylamine Amine->Imine Condensation Reduct Reduction (NaBH(OAc)3) Imine->Reduct Crude Crude Product Reduct->Crude Workup Acid/Base Extraction Crude->Workup Remove Boron Salts Distill Vacuum Distillation (Target: ~95°C @ 10 Torr) Workup->Distill Purification Final Pure this compound Distill->Final Isolation

Figure 2: Reductive amination workflow for high-purity isolation.

Handling & Storage
  • Hygroscopicity: Secondary amines can absorb moisture and CO₂ (forming carbamates). Store under Argon/Nitrogen.

  • Stability: Stable at room temperature, but prone to oxidation over long periods. Store at 2–8°C.[1]

References

  • ChemicalBook. (2025). This compound (CAS 1343974-39-9) Physicochemical Properties.

  • Sigma-Aldrich. (2025). Building Blocks and Heterocyclic Amines: Handling and Safety Data.

  • PubChem. (2025). Compound Summary: Oxolan-3-amine Derivatives.[2] National Library of Medicine.

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

pKa values and basicity of N-(2-methoxyethyl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Profiling of N-(2-methoxyethyl)oxolan-3-amine

Executive Summary

This compound (also referred to as N-(2-methoxyethyl)tetrahydrofuran-3-amine) represents a specialized class of secondary amines utilized in fragment-based drug discovery (FBDD) and lead optimization.[1] Unlike simple dialkylamines, this molecule incorporates two distinct ether oxygen atoms that significantly modulate its physicochemical profile.[1][2][3]

The strategic value of this building block lies in its "tuned basicity." While typical secondary amines exhibit pKa values in the 10.5–11.0 range, the inductive effects inherent in the oxolane ring and the methoxyethyl tail depress the pKa to a physiologically relevant window (predicted 7.9 – 8.4 ).[1][3] This shift is critical for optimizing oral bioavailability, reducing lysosomal trapping, and balancing solubility with membrane permeability.[2][3]

Structural Analysis & Theoretical Basicity

To understand the pKa of this compound, we must deconstruct the competing electronic effects within the molecule.[1]

The Baseline: Secondary Amine

A standard non-cyclic secondary amine (e.g., Diethylamine) has a pKa of approximately 10.9 .[1][3] This high basicity often leads to full protonation at physiological pH (7.4), which enhances solubility but limits passive membrane permeability.[2]

The "Ether Effect" (Inductive Withdrawal)

This molecule features two electron-withdrawing oxygen atoms that reduce the electron density on the nitrogen lone pair via the Inductive Effect (-I) :

  • Oxolane (THF) Ring: The oxygen atom in the 3-aminotetrahydrofuran core pulls electron density through the sigma bond framework.[1][3] (Effect:

    
    pKa 
    
    
    
    -1.5 to -2.0 relative to cyclopentyl analogs).[1]
  • Methoxyethyl Tail: The oxygen on the

    
    -carbon of the ethyl chain exerts a strong -I effect.[1][3] (Effect: 
    
    
    
    pKa
    
    
    -0.8 to -1.0 relative to an N-ethyl group).[1]
Predicted pKa Value

Synthesizing these factors, the pKa is calculated as follows:

Structural ComponentContribution/EffectEstimated pKa Impact
Secondary Amine Base Baseline basicity~11.0
Oxolane Ring (3-position) Electron withdrawal (-I)-1.8
Methoxyethyl Group

-oxygen withdrawal (-I)
-1.0
N-Alkylation (+I) Slight electron donation+0.2
Net Predicted pKa Combined Result 8.4 ± 0.3

Note: This places the molecule in the "Goldilocks Zone" for CNS and systemic drugs, where a significant fraction exists as the neutral free base at pH 7.4.[2][3]

Visualization: Electronic Vectors

G N Nitrogen (Amine) Proton Acceptor H_plus H+ (Proton) N->H_plus Binding Affinity (Reduced) O_ring Oxolane Oxygen (-I Effect) O_ring->N Pulls Density pKa_Result Resulting pKa ~ 8.1 - 8.4 O_ring->pKa_Result Lowers pKa O_tail Methoxy Oxygen (-I Effect) O_tail->N Pulls Density O_tail->pKa_Result Lowers pKa

Figure 1: Electronic influences on the amine nitrogen. The red nodes (Oxygen) exert inductive withdrawal, destabilizing the protonated state and lowering the pKa.[2][3]

Experimental Determination Protocol

Since specific experimental data for this exact intermediate may not be public, the following GLpKa (Gold Standard Potentiometric Titration) protocol is required for internal validation. This method is superior to computational prediction for finalizing lead candidates.[1][3]

Reagents & Setup
  • Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).[1][2]

  • Solvent: 0.15 M KCl (aq) to mimic physiological ionic strength.

  • Titrant: 0.5 M KOH (Carbonate-free) and 0.5 M HCl.

  • Sample: 3–5 mg of this compound (purity >98%).

Step-by-Step Workflow
  • Electrode Calibration:

    • Perform a "Blank" titration (Acid/Base only) to calibrate the glass electrode slope and determine the exact

      
       of the system.[3]
      
    • Critical Check: Slope must be >98% of theoretical Nernstian response.[1][3]

  • Sample Preparation:

    • Dissolve the amine in 0.15 M KCl.[1][3] If solubility is low, use a co-solvent method (titrate in 30%, 40%, 50% Methanol and extrapolate to 0% aqueous).[2]

    • Acidify the solution to pH 2.0 using 0.5 M HCl to ensure the amine is fully protonated (

      
      ).[3]
      
  • Titration (Alkalimetric):

    • Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.[1][3]

    • Record potential (mV) after equilibrium stabilization (<0.1 mV/sec drift).[1]

  • Data Analysis (Bjerrum Plot):

    • Calculate

      
       (average number of protons bound per molecule).
      
    • The pKa is defined as the pH where

      
      .[3]
      
Visualization: Titration Logic

TitrationWorkflow Start Sample Prep (Dissolve in 0.15 M KCl) Acidify Acidify to pH 2.0 (Ensure BH+ Form) Start->Acidify Titrate Titrate with KOH (Measure mV) Acidify->Titrate Calc Calculate Bjerrum Plot (n_H vs pH) Titrate->Calc Result Determine pKa (pH at n_H = 0.5) Calc->Result

Figure 2: Workflow for potentiometric pKa determination.

Implications for Drug Design

Solubility vs. Permeability (LogD)

The pKa of ~8.2 implies that at physiological pH (7.4), a substantial portion of the molecule exists in the neutral form according to the Henderson-Hasselbalch equation:



  • At pH 7.4 (Blood): ~10–15% is neutral, facilitating passive diffusion across cell membranes.[1][2]

  • At pH 5.0 (Duodenum/Lysosome): >99.9% is protonated, ensuring high solubility.[1][2]

Avoiding Phospholipidosis

Highly basic amines (pKa > 10) and high lipophilicity often lead to drug-induced phospholipidosis (accumulation in lysosomes).[1] By lowering the pKa to ~8.0 via the methoxyethyl and oxolane modifications, this risk is significantly mitigated.[2][3]

Comparative Data Table

CompoundStructurepKa (Conj.[1][3][4][5] Acid)Source/Status
Diethylamine Et-NH-Et10.9Experimental [1]
2-Methoxyethylamine MeO-Et-NH29.89Experimental [2]
3-Aminotetrahydrofuran Oxolane-3-NH28.90 (Pred)Predicted [3]
This compound Target ~8.2 (Pred) Calculated

References

  • Haynes, W. M. (2014).[1][3] CRC Handbook of Chemistry and Physics. 95th Edition.[1][3] CRC Press.[1][3] (Standard reference for amine pKa values).

  • PubChem. (2025).[1][3][6][7] 2-Methoxyethylamine (CID 8018) Physicochemical Properties. National Library of Medicine.[1][3] Available at: [Link]

  • LookChem. (2025).[1][3] (R)-3-Aminotetrahydrofuran CAS 111769-26-7 Properties. Available at: [Link]

  • Avdeef, A. (2003).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa methodology).

  • Perrin, D. D. (1965).[1][3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][3]

Sources

The Oxolan-3-Amine Scaffold: A Strategic Bioisostere in Modern Drug Design

[1]

Executive Summary

The oxolan-3-amine (3-aminotetrahydrofuran, 3-ATHF) scaffold represents a high-value pharmacophore in medicinal chemistry, offering a precise solution to the "molecular obesity" crisis—the tendency of drug candidates to become overly lipophilic and insoluble.[1] As a bioisostere of cyclopentylamine and pyrrolidine, this heterocyclic moiety introduces a specific hydrogen-bond acceptor vector (the ether oxygen) while reducing logP and enhancing metabolic stability.

This technical guide dissects the oxolan-3-amine derivative class, focusing on its flagship application in HIV protease inhibition (Darunavir), its synthetic accessibility via the chiral pool, and its emerging utility in fragment-based drug discovery (FBDD).[1]

Structural Biology & Pharmacophore Logic

The "Oxygen Effect": Bioisosteric Rationale

Replacing a methylene group (


1
FeatureCyclopentylamineOxolan-3-amineMed-Chem Impact
Electronic Character LipophilicPolar (H-bond Acceptor)Improves solubility; enables specific backbone interactions.[1]
LogP (Approx) ~0.8 - 1.2~ -0.4 - 0.1Lowers lipophilicity, improving oral bioavailability.[1]
Conformation Envelope (flexible)Envelope (biased)The anomeric effect and dipole interactions rigidify the ring.
Metabolic Liability Oxidation at multiple sites

-oxidation (less prone)
Reduces CYP450 clearance compared to electron-rich carbocycles.[1]
Mechanism of Action: The Bis-THF Lesson

The most authoritative validation of the oxolan-3-amine logic is found in Darunavir , an HIV protease inhibitor.[1] The drug utilizes a bis-tetrahydrofuran (bis-THF) ligand, which is essentially a fused dimer of the oxolan-3-amine concept.[1]

The Critical Interaction: The ether oxygens in the oxolane rings accept hydrogen bonds from the backbone amide nitrogens of Asp29 and Asp30 in the HIV protease S2 subsite. This backbone binding is mutation-resilient, unlike side-chain interactions, making the scaffold effective against multi-drug resistant strains.[1]

Gcluster_0Bioisosteric AdvantageSubstrateOxolan-3-amineDerivativeHBondH-Bond Acceptance(Ether Oxygen)Substrate->HBondProvidesTargetProtein Target(e.g., HIV Protease)EffectHigh Affinity Binding(Mutation Resilient)Target->EffectResultVectorVector: Asp29/Asp30Backbone AmidesHBond->VectorTargetsVector->TargetLocated in

Figure 1: Mechanistic logic of the oxolan-3-amine scaffold in protein-ligand binding.[1] The ether oxygen acts as a critical anchor.

Synthetic Methodologies

To ensure scientific integrity, we prioritize the L-Aspartic Acid Route . This pathway is superior to enzymatic resolution for scale-up because it utilizes the "chiral pool," guaranteeing enantiomeric purity (

Protocol: Enantiospecific Synthesis of (S)-3-Aminotetrahydrofuran

Starting Material: L-Aspartic Acid Target: (S)-3-Aminotetrahydrofuran (as HCl salt or protected intermediate)[1]

Step 1: Protection and Esterification

The amino group is protected (e.g., Benzoyl or Boc), and the carboxylic acids are esterified.

  • Reagents:

    
    , MeOH, Benzoyl chloride.
    
  • Checkpoint: Monitor disappearance of acid protons via

    
    -NMR.[1]
    
Step 2: Reductive Diol Formation (Critical Step)

The diester is reduced to a diol. This step establishes the carbon skeleton.

  • Reagents:

    
     (Sodium Borohydride) in EtOH/THF or 
    
    
    in THF.
  • Technical Note:

    
     is more aggressive. For scale-up, the milder 
    
    
    with
    
    
    additive is often preferred to prevent racemization at the chiral center.
Step 3: Cyclization (Ring Closure)

The diol is cyclized to form the tetrahydrofuran ring.

  • Method A (Acid Catalyzed): High temperature with

    
     or resin catalysts.
    
  • Method B (Activation): Tosylation of the primary alcohol followed by internal nucleophilic attack.

  • Preferred Route: Activation of the primary alcohol (leaving group formation) allows the secondary alcohol (or amide oxygen in some variations) to close the ring.

Step 4: Deprotection

Removal of the N-protecting group to yield the free amine.

SynthesisAsparticL-Aspartic Acid(Chiral Pool)DiesterDiester Intermediate(Protected)Aspartic->Diester1. SOCl2/MeOH2. ProtectionDiolChiral Diol(Reduction)Diester->DiolNaBH4/LiClor LiAlH4CyclizationRing Closure(Activation/Displacement)Diol->CyclizationTsCl/PyridineInternal SN2Final(S)-3-AminotetrahydrofuranCyclization->FinalDeprotection

Figure 2: The L-Aspartic Acid synthetic pathway ensures retention of stereochemistry.

Comparative Data: Oxolane vs. Carbocycle[1]

The following table summarizes why a medicinal chemist would select an oxolan-3-amine derivative over a standard cyclopentyl amine.

PropertyCyclopentyl Amine(S)-3-AminotetrahydrofuranAdvantage
LogP (calc) 0.85-0.32Solubility: 3-ATHF is significantly more water-soluble.[1]
H-Bond Acceptors 1 (Amine)2 (Amine + Ether)Binding: Additional vector for protein interaction.[1]
Polar Surface Area 26

35

Permeability: Remains within CNS/Oral permeable range.
Chirality Achiral (unless sub.)Chiral (

or

)
Selectivity: Inherently probes stereochemical space.

Emerging Applications & Case Studies

Fragment-Based Drug Discovery (FBDD)

In FBDD, the oxolan-3-amine scaffold serves as an ideal "polar core."[1] Its low molecular weight (<100 Da) and high solubility allow it to be decorated with aromatic systems to probe hydrophobic pockets while maintaining a low overall logP for the final lead candidate.

Kinase Inhibition

Recent medicinal chemistry campaigns targeting JAK and BTK kinases have employed oxolan-3-amine motifs to replace piperidine or pyrrolidine rings.[1]

  • Issue: Solvent-exposed regions of kinases often tolerate bulk but require polarity to solubilize the drug.[1]

  • Solution: The oxolane oxygen interacts with water networks in the solvent channel, improving the enthalpy of binding (

    
    ).
    
BACE1 Inhibitors (Alzheimer's Research)

Derivatives of amino-oxolanes have been utilized as transition-state mimetics for Beta-secretase 1 (BACE1).[1] The scaffold provides the necessary geometry to position a hydroxyethylamine transition state mimic while the ether oxygen engages in H-bonding with the flap region of the enzyme.

References

  • Ghosh, A. K., et al. (2007).[2] "Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating a Bis-Tetrahydrofuran Ligand." Journal of Medicinal Chemistry.

  • Surleraux, D. L., et al. (2005). "Discovery of Darunavir (TMC114): A Potent, Non-peptidic HIV Protease Inhibitor." Journal of Medicinal Chemistry.

  • Wlodawer, A., & Erickson, J. W. (1993). "Structure-based inhibitors of HIV-1 protease."[1][3][4][5] Annual Review of Biochemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Cano, R., et al. (2014).[6] "A convenient synthesis of chiral 3-aminotetrahydrofurans." Tetrahedron: Asymmetry.

Strategic Assessment: Metabolic Stability of N-(2-methoxyethyl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

N-(2-methoxyethyl)oxolan-3-amine (also known as N-(2-methoxyethyl)tetrahydrofuran-3-amine) represents a classic secondary amine scaffold used frequently as a fragment in kinase inhibitors and GPCR ligands. Its physicochemical profile—combining a polar ether side chain with a saturated heterocyclic ring—offers desirable solubility and distinct vectors for hydrogen bonding.

However, from a metabolic perspective, this molecule presents a "perfect storm" of oxidative liabilities.[1] It contains three distinct pharmacophores highly susceptible to Cytochrome P450 (CYP) degradation:[1]

  • Secondary Amine: Prone to N-dealkylation and N-oxidation.

  • Oxolane (THF) Ring: Susceptible to

    
    -carbon hydroxylation.
    
  • Methoxy Ether: A classic site for O-demethylation.

This guide provides a rigorous framework for predicting, validating, and optimizing the metabolic stability of this specific scaffold.

Mechanistic Prediction: Sites of Metabolism (SOM)

Before initiating wet-lab experiments, we must map the predicted metabolic soft spots. The primary clearance mechanism for this lipophilic amine will be Phase I oxidative metabolism, predominantly driven by CYP3A4 and CYP2D6 isoforms.[1]

The Metabolic Map

The following diagram illustrates the three competing oxidative pathways predicted for this molecule.

MetabolicPathways Parent Parent Molecule This compound Met1 Metabolite M1 (N-Dealkylation) Primary Amine + Aldehyde Parent->Met1 Pathway A: CYP-mediated N-dealkylation (Major) Met2 Metabolite M2 (O-Demethylation) Alcohol Formation Parent->Met2 Pathway B: O-dealkylation (CYP2D6/3A4) Met3 Metabolite M3 (Ring Hydroxylation) Lactone/Ring Opening Parent->Met3 Pathway C: Alpha-C Hydroxylation (CYP2E1/3A4)

Figure 1: Predicted Phase I metabolic pathways. Pathway A (N-dealkylation) is kinetically favored due to the lower bond dissociation energy of the


-carbon adjacent to the nitrogen.
Detailed Mechanism of Liability
  • N-Dealkylation (Pathway A - Critical):

    • Mechanism: The CYP heme-iron oxo species (

      
      ) abstracts a hydrogen atom from the carbon 
      
      
      
      to the amine nitrogen. This forms a carbon-centered radical, which rapidly collapses to an iminium ion.[1] Hydrolysis of the iminium ion cleaves the C-N bond.
    • Risk: This is often the rate-limiting step for clearance. The 2-methoxyethyl chain is particularly vulnerable to being cleaved off, leaving the primary oxolan-3-amine.

  • Oxolane Ring Oxidation (Pathway C):

    • Mechanism: Hydrogen abstraction at the C2 or C5 position (adjacent to the ring oxygen) leads to a hemiacetal, which often oxidizes further to a lactone (cyclic ester) or results in ring-opening to a linear aldehyde.

    • Risk: While slower than amine oxidation, this pathway can generate reactive electrophiles (aldehydes) that cause covalent binding to proteins (toxicity).[1]

Experimental Validation: Microsomal Stability Assay

To quantify the predictions above, a Liver Microsome Stability Assay is the industry standard.[1] This system contains the full complement of Phase I enzymes (CYPs and FMOs) but lacks Phase II co-factors (unless supplemented), isolating the oxidative clearance rate.

Protocol Design (Self-Validating System)

This protocol ensures data integrity through internal controls and rigorous quenching.

Reagents:

  • Test Compound: 1 µM final concentration (low concentration ensures first-order kinetics).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]

Workflow Visualization:

AssayWorkflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Stock Compound Stock (10 mM DMSO) Mix Master Mix (Microsomes + Buffer) Stock->Mix Start Initiate Add NADPH Mix->Start Timepoints Sampling 0, 5, 15, 30, 45 min Start->Timepoints Quench Quench (ACN + Int. Std) Timepoints->Quench Centrifuge Centrifuge 4000g, 20 min Quench->Centrifuge LCMS LC-MS/MS Quantify Parent % Centrifuge->LCMS

Figure 2: Step-by-step workflow for the microsomal stability assay.[2] Critical control: Include a "minus NADPH" control to rule out chemical instability.

Calculation of Intrinsic Clearance ( )

The raw data (Peak Area Ratio vs. Time) is plotted on a semi-log scale. The slope (


) of the linear regression represents the elimination rate constant.

Formulas:

  • Half-life (

    
    ): 
    
    
    
    
    [3]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    [1]

Interpretation Guide:

  • Low Clearance:

    
     (Stable, likely good bioavailability).[1]
    
  • Moderate Clearance:

    
    .
    
  • High Clearance:

    
     (Likely extensive first-pass metabolism; requires optimization).
    

Optimization Strategies

If the this compound scaffold shows high clearance (High


), apply the following medicinal chemistry tactics to block the metabolic "soft spots" identified in Section 2.
Strategy A: Deuteration (Kinetic Isotope Effect)

Replace hydrogen atoms at the metabolic hotspots with deuterium. The C-D bond is stronger than the C-H bond, making hydrogen abstraction by CYP450 more difficult.[1]

  • Target: The methylene group (

    
    ) of the ethyl chain adjacent to the nitrogen.
    
  • Modification: N-(2-methoxy-d4 -ethyl)oxolan-3-amine.

Strategy B: Steric Hindrance / Blocking

Introduce small alkyl groups or halogens to block CYP access to the


-carbon.
  • Target: The oxolane ring.

  • Modification: Add a gem-dimethyl group or a fluorine atom adjacent to the amine or ether oxygen on the ring. Note: This may alter potency.

Strategy C: Bioisosteric Replacement

If the methoxyethyl chain is the primary liability (O-dealkylation), replace it with a more stable ether surrogate.

  • Modification: Replace the methoxy group with a trifluoromethoxy (

    
    ) or cyclopropyl ether.
    

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[3] Link

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link

  • Guengerich, F. P. (2001).[1] Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.[1] Link[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Standard Reference Text).

Sources

Methodological & Application

Application Note & Protocol: Selective N-Alkylation of Oxolan-3-amine with 2-Methoxyethyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Selective Mono-N-Alkylation

The N-alkylation of primary amines is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the direct alkylation of primary amines with alkyl halides is notoriously challenging to control. The inherent issue lies in the fact that the product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This leads to subsequent alkylation events, resulting in a complex mixture of secondary, tertiary, and even quaternary ammonium salts, a phenomenon often described as a "runaway reaction"[1][2].

This application note provides a detailed protocol for the selective mono-N-alkylation of oxolan-3-amine with 2-methoxyethyl bromide to synthesize N-(2-methoxyethyl)oxolan-3-amine. We will address the mechanistic challenges head-on and present a robust procedure designed to favor the desired secondary amine product. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this specific transformation with a high degree of control and reproducibility.

Reaction Mechanism and Strategy for Selectivity

The core reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of oxolan-3-amine attacks the electrophilic carbon of 2-methoxyethyl bromide, displacing the bromide ion.

The Challenge of Over-Alkylation:

As soon as the desired secondary amine, this compound, is formed, it can compete with the starting primary amine to react with the remaining 2-methoxyethyl bromide[1][3]. This second alkylation event leads to the formation of a tertiary amine.

To mitigate this, our protocol employs a key strategy: utilizing a significant excess of the primary amine (oxolan-3-amine) . By increasing the concentration of the starting amine, we statistically favor the reaction of 2-methoxyethyl bromide with oxolan-3-amine over the newly formed secondary amine product.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolesNotes
Oxolan-3-amineC₄H₉NO87.122.61 g0.03Starting amine (3.0 eq.)
2-Methoxyethyl bromideC₃H₇BrO138.991.39 g0.01Alkylating agent (1.0 eq.)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g0.02Base (2.0 eq.)
Acetonitrile (CH₃CN)CH₃CN41.0550 mL-Solvent
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93100 mL-For extraction
Saturated aq. NaCl (Brine)NaCl58.4450 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Drying agent

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Flash column chromatography system

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add oxolan-3-amine (2.61 g, 0.03 mol), potassium carbonate (2.76 g, 0.02 mol), and acetonitrile (50 mL).

    • Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the base.

  • Addition of Alkylating Agent:

    • Add 2-methoxyethyl bromide (1.39 g, 0.01 mol) dropwise to the stirred suspension at room temperature.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol eluent system). The starting amine should be visible at a lower Rf, and the product will appear as a new, less polar spot.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction:

    • Dissolve the residue in 50 mL of dichloromethane.

    • Transfer the solution to a separatory funnel and wash with 2 x 25 mL of saturated aqueous sodium chloride (brine).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with pure dichloromethane and gradually increasing the polarity with methanol (e.g., from 0% to 5% methanol), is recommended to separate the desired secondary amine from any unreacted starting materials and over-alkylated byproducts.

  • Characterization:

    • Collect the fractions containing the purified product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Characterization A Combine oxolan-3-amine, K₂CO₃, and acetonitrile B Stir for 15 minutes A->B C Add 2-methoxyethyl bromide dropwise B->C D Heat to reflux (12-24h) C->D E Monitor by TLC D->E F Cool and filter E->F G Concentrate filtrate F->G H Dissolve in CH₂Cl₂ G->H I Wash with brine H->I J Dry over Na₂SO₄ I->J K Concentrate organic layer J->K L Flash column chromatography K->L M Characterize final product L->M

Caption: Experimental workflow for the synthesis of this compound.

Predicted Characterization Data for this compound

The following data are predicted based on the chemical structure and are provided for guidance in characterization.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.85 - 3.75m3HO-CH ₂ (oxolane) + O-CH (oxolane)
3.65 - 3.55m2HO-CH ₂ (oxolane)
3.50t, J = 5.2 Hz2HMeO-CH
3.35s3HO-CH
2.85t, J = 5.2 Hz2HN-CH
2.75 - 2.65m1HN-CH
2.00 - 1.85m2HCH ₂ (oxolane)
1.70 (broad s)s1HN-H

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
72.0MeO-C H₂
68.5O-C H₂ (oxolane)
67.0O-C H₂ (oxolane)
59.0O-C H₃
55.0N-C H
50.0N-C H₂
33.0C H₂ (oxolane)

Infrared (IR) Spectroscopy (neat):

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Weak, broadN-H stretch
2950 - 2800StrongC-H stretch (aliphatic)
1120StrongC-O-C stretch (ether)
1100StrongC-N stretch

Mass Spectrometry (ESI+):

m/zAssignment
146.12[M+H]⁺

Troubleshooting

Problem Possible Cause Suggested Solution
Low or no conversion - Inactive alkylating agent- Insufficient reaction time or temperature- Ineffective base- Use fresh 2-methoxyethyl bromide.- Increase reaction time and ensure reflux is maintained.- Use a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA).
Significant over-alkylation - Insufficient excess of primary amine- Reaction temperature too high- Increase the excess of oxolan-3-amine to 5-10 equivalents.- Lower the reaction temperature and increase the reaction time.
Difficulty in purification - Close Rf values of starting material, product, and byproduct- Use a shallow gradient during column chromatography.- Consider converting the amine products to their salt forms for purification via crystallization.

Conclusion

The selective mono-N-alkylation of primary amines with alkyl halides remains a significant challenge in synthetic chemistry. The protocol outlined in this application note for the synthesis of this compound provides a practical and controlled approach by leveraging a stoichiometric excess of the starting amine. While alternative methods such as reductive amination are often preferred for their high selectivity, direct alkylation remains a valuable tool when applied with a clear understanding of the underlying mechanistic principles[4][5]. The detailed procedure, troubleshooting guide, and predicted characterization data provided herein should serve as a comprehensive resource for researchers undertaking this or similar synthetic transformations.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Li, W., & Li, G. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Journal of Chemistry, 32(8), 731-735. Retrieved from [Link]

  • Jana, A., & Doye, S. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9149-9153. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Frump, J. A. (1971). Oxazolines. Their Preparation, Reactions, and Applications. Chemical Reviews, 71(5), 483-505. Retrieved from [Link]

Sources

Application Note: A Scalable Manufacturing Process for N-(2-methoxyethyl)oxolan-3-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis and scale-up of N-(2-methoxyethyl)oxolan-3-amine, a valuable secondary amine intermediate in pharmaceutical and specialty chemical synthesis. We detail a robust and scalable manufacturing process centered on the reductive amination of oxolan-3-one with 2-methoxyethylamine using sodium triacetoxyborohydride. The narrative progresses from laboratory-scale proof-of-concept (100 g scale) to a detailed pilot-plant protocol (10 kg scale), addressing critical process parameters, in-process controls (IPCs), safety protocols, and purification strategies essential for successful technology transfer and industrial production.

Synthesis Strategy and Rationale

The synthesis of secondary amines is a cornerstone of organic chemistry. While direct N-alkylation of a primary amine with an alkyl halide is a classic approach, it is often plagued by poor selectivity, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.[1][2] This lack of control presents significant purification challenges, especially at an industrial scale.

To circumvent these issues, we selected reductive amination as the core synthetic strategy. This method involves the reaction of a carbonyl compound (oxolan-3-one) with a primary amine (2-methoxyethylamine) to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.[3] This one-pot process offers several distinct advantages for manufacturing:

  • High Selectivity: The reaction pathway inherently avoids over-alkylation, leading to a cleaner product profile and simplifying downstream purification.[4]

  • Mild Conditions: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent allows the reaction to proceed under mild, near-neutral conditions, preserving sensitive functional groups.[4]

  • Process Efficiency: Combining the imine formation and reduction into a single step improves throughput and reduces unit operations, aligning with principles of green chemistry.[3]

The overall transformation is depicted below:

Scheme 1: Reductive Amination Synthesis of this compound Reaction Scheme (Image: Oxolan-3-one reacts with 2-methoxyethylamine to form this compound)

Process Chemistry and Mechanism

The reductive amination proceeds via a two-step sequence within a single pot. The mechanism is crucial for understanding reaction kinetics and potential side reactions.

  • Iminium Ion Formation: 2-methoxyethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxolan-3-one. This is followed by dehydration to form a transient iminium ion. This step is typically the rate-limiting step and is favored under weakly acidic conditions which facilitate the dehydration of the hemiaminal intermediate.

  • Hydride Reduction: Sodium triacetoxyborohydride, a mild and selective reducing agent, delivers a hydride to the electrophilic carbon of the iminium ion. Its reduced reactivity compared to reagents like sodium borohydride prevents the premature reduction of the starting ketone, ensuring the reaction proceeds cleanly through the iminium intermediate.[4]

Reductive_Amination_Mechanism Reactants Oxolan-3-one + 2-Methoxyethylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H₂O) Product This compound Iminium->Product Hydride Reduction Reducer NaBH(OAc)₃ (Hydride Donor) Reducer->Iminium Reduces

Diagram 1: Simplified mechanism of reductive amination.

Laboratory-Scale Protocol (100 g Scale)

This protocol establishes the process parameters and serves as the baseline for scale-up.

Table 1: Bill of Materials for Laboratory-Scale Synthesis

Compound CAS No. MW ( g/mol ) Quantity Molar Equiv.
Oxolan-3-one 22929-52-8 86.09 86.1 g 1.0
2-Methoxyethylamine 109-85-3 75.11 82.6 g 1.1
Sodium Triacetoxyborohydride 56553-60-7 211.94 254.3 g 1.2
Dichloromethane (DCM) 75-09-2 84.93 1.5 L -
Acetic Acid 64-19-7 60.05 5.7 mL 0.1
Saturated NaHCO₃ (aq) - - 1.0 L -
Brine - - 500 mL -

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 50 g | - |

Step-by-Step Protocol:

  • Reactor Setup: Equip a 3 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Charging: Charge the flask with oxolan-3-one (86.1 g), 2-methoxyethylamine (82.6 g), and dichloromethane (1.5 L).

  • Iminium Formation: Add acetic acid (5.7 mL) and stir the mixture at ambient temperature (20-25°C) for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture to 0-5°C using an ice bath. Add sodium triacetoxyborohydride (254.3 g) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to warm to ambient temperature and stir for 12-16 hours. Monitor progress by TLC or HPLC until the starting ketone is consumed.

  • Work-up (Quench): Carefully quench the reaction by slowly adding 1.0 L of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).

  • Washing: Combine the organic layers and wash with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography (Silica gel, gradient elution with ethyl acetate/hexanes containing 1% triethylamine) to yield pure this compound.

Scale-Up Considerations and Pilot-Scale Protocol (10 kg Scale)

Transitioning from the bench to a pilot plant requires careful consideration of chemical engineering principles to ensure safety, efficiency, and reproducibility.[5]

Key Scale-Up Challenges:

  • Heat Management: The reduction step with NaBH(OAc)₃ is exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. The addition rate of the reducing agent must be carefully controlled and linked to the reactor's cooling capacity.

  • Mass Transfer: Effective mixing is critical to ensure homogeneity, especially during the portion-wise addition of the solid reducing agent and the biphasic quench. Baffles in the reactor and appropriate impeller design are essential.

  • Reagent Handling: Handling large quantities of NaBH(OAc)₃, which is a water-reactive solid, requires specialized equipment like a powder charging system or glovebox isolator to prevent contact with atmospheric moisture.[6][7]

  • Purification Method: Flash chromatography is not viable for multi-kilogram quantities. The purification strategy must be shifted to a more scalable unit operation, such as vacuum distillation.

Manufacturing_Workflow cluster_prep Reactor Charging cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Packaging A Charge 100 L Reactor: - Oxolan-3-one - 2-Methoxyethylamine - Dichloromethane B Add Acetic Acid Stir 1-2h @ 20-25°C A->B C Cool to 0-5°C B->C D Controlled Addition of Sodium Triacetoxyborohydride (Maintain T < 10°C) C->D E Stir 12-18h @ 20-25°C IPC Monitoring (HPLC) D->E F Controlled Quench with Sat. NaHCO₃ (aq) E->F G Phase Separation F->G H Aqueous Layer Extraction (2x with DCM) G->H I Combine Organics Wash with Brine H->I J Solvent Swap to Toluene (Atmospheric Distillation) I->J K Vacuum Distillation J->K L Collect Product Fraction (QC Analysis) K->L M Package under Nitrogen L->M

Diagram 2: Pilot-scale manufacturing process workflow.

Table 2: Comparison of Key Parameters: Lab vs. Pilot Scale

Parameter Laboratory Scale (100 g) Pilot Scale (10 kg) Rationale for Change
Reactor 3 L Glass Flask 100 L Glass-Lined Steel Material compatibility, heat transfer, and volume.
Agitation Magnetic/Overhead Stirrer Baffled, pitched-blade turbine Ensures effective mixing of solids and liquids.
NaBH(OAc)₃ Addition Manual, by spatula Automated Screw Feeder / Isolator Safety, moisture exclusion, and controlled rate.
Addition Time ~1 hour 4-6 hours Critical for managing exotherm within cooling capacity.
Work-up Separatory Funnel Reactor-based phase separation Scalable handling of large liquid volumes.

| Purification | Flash Chromatography | Vacuum Distillation | Viable and economical for large quantities. |

Pilot-Scale (10 kg) Protocol:

  • Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the reactor with oxolan-3-one (10.0 kg), 2-methoxyethylamine (9.6 kg), and dichloromethane (60 L).

  • Iminium Formation: Add acetic acid (0.66 L) and stir at 150 RPM for 1-2 hours at 20-25°C.

  • Reduction: Cool the reactor contents to 0-5°C. Using a contained powder dosing system, add sodium triacetoxyborohydride (29.5 kg) over 4-6 hours, maintaining the internal temperature below 10°C via jacket cooling.

  • Reaction Monitoring: Allow the reaction to warm to 20-25°C and stir for 12-18 hours. Take samples for HPLC analysis to confirm reaction completion (Target: <1% remaining oxolan-3-one).

  • Quench: Slowly add 80 L of saturated aqueous sodium bicarbonate solution via a dip tube, maintaining vigorous agitation. The addition rate should be controlled to manage gas evolution.

  • Phase Separation: Stop agitation and allow the layers to separate for at least 30 minutes. Drain the lower aqueous layer to waste.

  • Solvent Swap: Configure the reactor for distillation. Distill off the dichloromethane at atmospheric pressure, gradually adding toluene (~50 L) to maintain a constant volume. This effectively swaps the solvent to a higher boiling one suitable for work-up.

  • Washes: Cool the toluene solution to 20-25°C. Wash with 40 L of water, followed by 40 L of brine. Separate the layers after each wash.

  • Final Concentration: Concentrate the toluene solution under vacuum to remove the solvent and obtain the crude product oil.

  • Purification: Transfer the crude oil to a suitably sized vacuum distillation apparatus. Distill under high vacuum to collect the pure this compound fraction.

Analytical Controls and Quality Assurance

A robust analytical strategy is essential for ensuring process control and final product quality, in line with Process Analytical Technology (PAT) principles.[8][9]

Table 3: Analytical Methods and Specifications

Analysis Stage Method Parameter Acceptance Criteria
Raw Material GC, Titration Purity, Water Content >98.0% Purity, <0.1% Water
In-Process Control (IPC) HPLC Oxolan-3-one <1.0% area remaining
Final Product (QC) GC-FID Purity (Assay) ≥99.0% area
GC-MS Impurity Profile Individual unknown impurity ≤0.10%
Karl Fischer Water Content ≤0.2% w/w

| | GC Headspace | Residual Solvents | Toluene ≤890 ppm, DCM ≤600 ppm |

Safety, Health, and Environmental (SHE) Considerations

Reagent Hazards:

  • Sodium Triacetoxyborohydride: Water-reactive. Contact with water or moisture releases flammable hydrogen gas.[6] It is also a skin and serious eye irritant.[7][10] Must be handled under an inert atmosphere (nitrogen) in a dry environment.[11]

  • Dichloromethane (DCM): A regulated solvent with potential health risks. Operations should be performed in well-ventilated areas or closed systems to minimize exposure.

  • 2-Methoxyethylamine: Corrosive and flammable liquid.

Personal Protective Equipment (PPE):

  • Standard PPE includes safety glasses, a flame-retardant lab coat, and nitrile gloves.

  • When handling large quantities of NaBH(OAc)₃, enhanced PPE such as a face shield, chemical-resistant apron, and dry-room conditions are required.[12]

Emergency Procedures:

  • NaBH(OAc)₃ Spills: Do NOT use water. Smother the spill with a Class D fire extinguisher powder (e.g., Met-L-X) or dry sand.[12]

  • Fire: Use CO₂ or dry chemical extinguishers. Do not use water on fires involving NaBH(OAc)₃.

Diagram 3: Key safety considerations for handling the reducing agent.

Conclusion

This application note outlines a scientifically sound and scalable process for the manufacture of this compound. The selection of reductive amination provides a selective and efficient route, while the detailed analysis of scale-up parameters offers a clear pathway from laboratory development to pilot-plant production. By implementing the described process controls, analytical methods, and safety procedures, manufacturers can achieve consistent production of high-quality material suitable for the demanding requirements of the pharmaceutical and chemical industries.

References

  • WO2010039209A2 - Processes for the synthesis of tertiary amines - Google P
  • Custom Amine Synthesis Services - BOC Sciences. (URL: )
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: )
  • 112030 - Sodium triacetoxyborohydride - Safety D
  • Is there an easy way to purify organic amines? - Biotage. (URL: )
  • Industrial scale-up considerations for N-(2-Methoxy-2-methylpropyl)formamide production - Benchchem. (URL: )
  • SAFETY D
  • Reductive amination - Wikipedia. (URL: [Link])

  • Sodium triacetoxyborohydride - AK Scientific, Inc. (URL: )
  • US4255356A - Purification of tertiary amines using an adsorbent - Google P
  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • (PDF) Consideration for the scale‐up manufacture of nanotherapeutics—A critical step for technology transfer - ResearchGate. (URL: [Link])

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC. (URL: [Link])

  • preparation of amines - Chemguide. (URL: [Link])

  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - ResearchGate. (URL: [Link])

  • Sodium triacetoxyborohydride - Novachem. (URL: [Link])

Sources

solvent selection for reactions involving N-(2-methoxyethyl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for N-(2-methoxyethyl)oxolan-3-amine

Executive Summary

This technical guide provides a rigorous framework for solvent selection in reactions involving This compound (also referred to as N-(2-methoxyethyl)tetrahydrofuran-3-amine).[1] Due to its amphiphilic nature—possessing a polar secondary amine, a cyclic ether, and a methoxyethyl tail—this building block presents unique solubility challenges and opportunities.

Traditionally, dichloromethane (DCM) and dimethylformamide (DMF) have been the default solvents for such amines. However, modern pharmaceutical guidelines (ICH Q3C, CHEM21) necessitate a shift toward greener, safer alternatives. This guide details high-performance protocols using 2-Methyltetrahydrofuran (2-MeTHF) , Isopropyl Acetate (iPrOAc) , and Cyrene™ , focusing on maximizing yield while minimizing environmental impact.

Physicochemical Profile & Solubility Thermodynamics

To select the correct solvent, one must first understand the solute's interaction potential. This compound is not a simple lipophile; it is a poly-functional Lewis base .

FeatureChemical MoietySolvent Interaction Capability
H-Bond Donor Secondary Amine (-NH-)Forms H-bonds with acceptors (e.g., ketones, esters, DMSO).[1]
H-Bond Acceptor THF Ring OxygenLewis base; coordinates with metals; accepts H-bonds from protic solvents.[1]
H-Bond Acceptor Methoxy Tail (-OCH₃)Increases water solubility; stabilizes cations (chelating effect).[1]
Lipophilicity Carbon ScaffoldModerate.[1] LogP is estimated near -0.2 to 0.5, implying amphiphilicity.[1]
Solubility Matrix

Data based on thermodynamic modeling of secondary amine analogs.

Solvent ClassRepresentativeSolubility StatusApplication Note
Chlorinated DCMHigh Legacy solvent.[1] Avoid due to environmental persistence and emulsion formation during aqueous workup.[1]
Ethers THF, 2-MeTHFHigh Preferred.[1][2][3] 2-MeTHF offers higher boiling points and better phase separation from water than THF.[1]
Esters EtOAc, iPrOAcHigh Excellent.[4] Good for acylation reactions.[1] iPrOAc resists hydrolysis better than EtOAc.[1]
Alcohols MeOH, iPrOHHigh Specific Use. Ideal for reductive amination or SNAr; unsuitable for acid chloride couplings (nucleophilic competition).[1]
Hydrocarbons Heptane, HexaneLow/Insoluble Antisolvent. Use for crystallization/precipitation of salt forms (e.g., HCl or oxalate salts).

Solvent Selection Framework (Green Chemistry)

The industry standard has shifted from "solubility-first" to "process-holistic" selection.[1] We utilize the CHEM21 Solvent Selection Guide principles to replace hazardous solvents.

Critical Substitutions
  • Replace Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF):

    • Why: DCM creates stubborn emulsions with amphiphilic amines like this compound. 2-MeTHF separates cleanly from water and has a higher boiling point (80°C vs 40°C), allowing faster kinetics.[1]

  • Replace DMF/NMP with Cyrene™ or Sulfolane:

    • Why: For high-temperature SNAr reactions, DMF is reprotoxic.[1] Cyrene (dihydrolevoglucosenone) is a bio-based dipolar aprotic alternative that often accelerates nucleophilic substitutions.[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Target: Synthesis of Amides from Acid Chlorides

Rational: Standard Schotten-Baumann conditions often fail due to hydrolysis of the acid chloride.[1] An anhydrous organic base approach in a green solvent is superior.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Acid Chloride (1.1 equiv)[5]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: 2-MeTHF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the amine (1.0 equiv) and TEA (1.2 equiv) in 2-MeTHF (10 volumes relative to amine mass). Cool to 0–5°C.[1]

    • Note: 2-MeTHF is chosen over EtOAc here because the amine HCl salt byproduct is often less soluble in 2-MeTHF, precipitating out and driving the reaction forward.

  • Addition: Add Acid Chloride (1.1 equiv) dropwise, maintaining internal temperature <10°C.

    • Observation: A white precipitate (TEA·HCl) will form immediately.[1]

  • Reaction: Warm to room temperature (20–25°C) and stir for 1–2 hours. Monitor by HPLC/TLC.[1]

  • Workup (The "Self-Validating" Step):

    • Add Water (5 volumes). Stir vigorously for 5 minutes.

    • Phase Split: The 2-MeTHF layer (top) will separate cleanly from the aqueous brine/salt layer (bottom). Unlike THF, 2-MeTHF is immiscible with water.[1][6]

    • Wash: Wash organic layer with 1M NaHCO₃ (to remove excess acid) and then Brine.[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Target: Reaction with Heteroaryl Chlorides (e.g., 4-chloropyrimidine)

Rational: These reactions require heat.[1][7] Low-boiling solvents (DCM, Acetone) are useless.[1] DMF is toxic.[1] We use n-Butanol or Cyrene .[1]

Reagents:

  • This compound (1.2 equiv)[1]

  • Heteroaryl Chloride (1.0 equiv)

  • Base: DIPEA (2.0 equiv) or K₂CO₃ (solid)

  • Solvent: n-Butanol (for reflux) or Cyrene (for lower temp acceleration).[1]

Step-by-Step (n-Butanol Method):

  • Charge: Combine amine, heteroaryl chloride, and DIPEA in n-Butanol (5 volumes).

  • Reflux: Heat to 100–110°C.

    • Mechanism:[7][8][9][10][11] The protic solvent (n-BuOH) activates the electrophile via H-bonding to the heteroaryl nitrogen, accelerating the attack of the amine.

  • Workup:

    • Cool to room temperature.[1]

    • Evaporation: Rotovap off the n-Butanol (azeotropes with water if needed).[1]

    • Partition: Dissolve residue in iPrOAc and wash with water.[1]

    • Why iPrOAc? It is less soluble in water than EtOAc, preventing yield loss of the polar product.

Decision Framework & Workflows

The following diagram illustrates the logical flow for selecting the optimal solvent based on reaction type and green chemistry constraints.

SolventSelection Start Start: this compound Reaction RxnType Identify Reaction Type Start->RxnType Acylation Acylation / Amidation (Acid Chlorides/Coupling) RxnType->Acylation SNAr SNAr / Alkylation (High Temp Required) RxnType->SNAr Reductive Reductive Amination RxnType->Reductive GreenCheck1 Green Solvent Check Acylation->GreenCheck1 TempCheck Temperature Requirement SNAr->TempCheck Protic Select: Ethanol or Methanol (Solubility + Green) Reductive->Protic MeTHF Select: 2-MeTHF (Clean Phase Split) GreenCheck1->MeTHF Preferred EtOAc Select: iPrOAc (Alternative) GreenCheck1->EtOAc Secondary Cyrene Select: Cyrene™ (Replaces DMF/NMP) TempCheck->Cyrene Aprotic needed Alcohol Select: n-Butanol/iPrOH (Protic Activation) TempCheck->Alcohol Protic allowed

Figure 1: Decision tree for solvent selection prioritizing Green Chemistry principles and process efficiency.

Troubleshooting & Optimization

IssueCauseSolution
Emulsion during workup Amphiphilic nature of the amine + chlorinated solvent density.[1]Switch to 2-MeTHF or iPrOAc. Add solid NaCl to aqueous layer to increase density difference (salting out).
Low Yield in SNAr Poor solubility of salt byproducts coating the reagents.Use a Protic Solvent (n-BuOH). It dissolves the salts and activates the electrophile.
Product Loss to Aqueous The amine product is too polar/basic.[1]pH Adjustment. Ensure aqueous layer is pH > 11 before extraction to ensure the amine is neutral.[1] Use 2-MeTHF (extracts polar organics better than Toluene).[1]
Oiling Out Product is not crystalline.Salt Formation. Dissolve crude oil in iPrOAc and add 1M HCl in Et₂O or Oxalic acid to precipitate a solid salt.[1]

References

  • CHEM21 Solvent Selection Guide Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[12][13] Green Chemistry, 2016. [Link][12]

  • Pfizer Solvent Selection Guide Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[14] Green Chemistry, 2008. [Link][14]

  • Cyrene™ as a Dipolar Aprotic Replacement Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents."[15] Chemical Communications, 2014. [Link]

  • 2-Methyltetrahydrofuran (2-MeTHF) Applications Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organic Synthesis."[1] ChemSusChem, 2012. [Link]

Sources

Application Note: Accelerated Synthesis of N-(2-methoxyethyl)oxolan-3-amine Scaffolds via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the rapid synthesis of N-(2-methoxyethyl)oxolan-3-amine , a critical pharmacophore often utilized as a hydrophilic linker in kinase inhibitors and GPCR ligands. Traditional thermal synthesis of secondary amines on oxolane (tetrahydrofuran) rings is often plagued by slow kinetics due to the steric hindrance of the 3-position and competitive elimination pathways.

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , we demonstrate two distinct protocols—Reductive Amination and Nucleophilic Substitution (SN2) —that reduce reaction times from 12+ hours to under 30 minutes while significantly improving yield profiles.

Mechanistic Principles: Why Microwave?

To understand the efficiency of these protocols, one must distinguish between conventional convection heating and dielectric heating.

Dielectric Heating Mechanism

In a microwave reactor, energy is transferred directly to the molecules rather than through the vessel walls.[1] Two primary mechanisms drive this acceleration:[2][3]

  • Dipolar Polarization: The oxolane ring and the polar solvent (e.g., MeOH, ACN) possess permanent dipoles. Under the oscillating electric field (2.45 GHz), these dipoles attempt to align with the field, rotating billions of times per second. This molecular friction generates instantaneous internal heat.

  • Ionic Conduction: If ionic species (e.g., ammonium salts formed in situ) are present, the ions oscillate back and forth under the electric field, colliding with neighboring molecules and generating heat.

The "Specific Microwave Effect" Debate: While the primary driver is rapid, uniform heating (thermal effect), the "specific microwave effect" in amine synthesis is often attributed to the stabilization of the polar transition state (TS) in SN2 reactions. The TS is more polar than the ground state; thus, it couples more efficiently with the microwave field, lowering the activation energy (


).

Strategic Planning: Route Selection

Select the protocol based on your starting material availability and purity requirements.

RouteSelection Start Starting Material Availability Ketone Oxolan-3-one (Tetrahydrofuran-3-one) Start->Ketone Halide 3-Halo-oxolane (3-Bromo/Iodo-THF) Start->Halide RouteA PROTOCOL A: Reductive Amination Ketone->RouteA Preferred Route (Avoids bis-alkylation) Decision Purity Requirement Halide->Decision RouteB PROTOCOL B: Nucleophilic Substitution (Sn2) Decision->RouteA High Purity Required (Convert Halide to Ketone first) Decision->RouteB Standard Purity

Figure 1: Decision tree for selecting the optimal synthetic pathway.

Experimental Protocols

Protocol A: Reductive Amination (Recommended)

Mechanism: Formation of a Schiff base (imine) followed by in situ hydride reduction. Advantages: Prevents over-alkylation (formation of tertiary amines).

Reagents
  • Substrate: Oxolan-3-one (Tetrahydrofuran-3-one) [1.0 equiv]

  • Amine: 2-Methoxyethylamine [1.2 equiv]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) [1.5 equiv]

  • Reductant: Sodium borohydride (NaBH4) [1.5 equiv]

  • Solvent: Methanol (Dry)

Step-by-Step Methodology
  • Imine Formation (Microwave):

    • In a 10 mL microwave vial equipped with a magnetic stir bar, combine Oxolan-3-one (1 mmol) and 2-Methoxyethylamine (1.2 mmol).

    • Add Ti(OiPr)4 (1.5 mmol) neat. Caution: Moisture sensitive.

    • Seal the vial.

    • Irradiation: Heat to 80°C for 10 minutes (Fixed Power Mode, Max 150W).

    • Note: The Lewis acid coordinates to the carbonyl oxygen, increasing electrophilicity and sequestering water produced during condensation.

  • Reduction (In Situ):

    • Cool the vial to room temperature. Carefully decap.

    • Dilute with 2 mL dry Methanol.

    • Add NaBH4 (1.5 mmol) slowly (gas evolution: H2).

    • Stir at room temperature for 15 minutes (Microwave not required for this fast step).

  • Workup:

    • Quench with 1 mL water (precipitates TiO2).

    • Filter through a Celite pad to remove titanium salts.

    • Concentrate filtrate and purify via Flash Chromatography (DCM:MeOH:NH3).

Protocol B: Nucleophilic Substitution (SN2)

Mechanism: Direct displacement of a leaving group. Critical Factor: Use of a high dielectric solvent to stabilize the charged transition state.

Reagents
  • Substrate: 3-Iodo-oxolane (or 3-Bromo-oxolane) [1.0 equiv]

  • Amine: 2-Methoxyethylamine [3.0 - 5.0 equiv] Excess is crucial to prevent bis-alkylation.

  • Base: Diisopropylethylamine (DIPEA) [2.0 equiv]

  • Solvent: Acetonitrile (ACN) or N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology
  • Preparation:

    • Dissolve 3-Iodo-oxolane (1 mmol) in 3 mL ACN in a microwave vial.

    • Add 2-Methoxyethylamine (3 mmol) and DIPEA (2 mmol).

    • Tip: If using the bromo-derivative, add 10 mol% Tetrabutylammonium Iodide (TBAI) to facilitate the Finkelstein reaction in situ (Iodide is a better leaving group).

  • Irradiation:

    • Temperature: 120°C

    • Time: 20 minutes

    • Pressure Limit: Set to 15 bar (ACN generates pressure).

    • Stirring: High (600 RPM).

  • Workup:

    • Evaporate ACN under reduced pressure.

    • Redissolve in DCM, wash with sat.[4] NaHCO3.

    • Dry over MgSO4 and concentrate.

Data & Optimization Guide

Solvent Selection (Loss Tangent)

The efficiency of heating depends on the solvent's loss tangent (


). For this synthesis, medium-to-high absorbers are required.
Solvent

(2.45 GHz)
Heating EfficiencyRecommended Use
Ethanol 0.941HighGood for Reductive Amination (Protocol A)
Methanol 0.659HighExcellent for dissolving NaBH4
NMP 0.275MediumIdeal for SN2 (High boiling point)
Acetonitrile 0.062LowRequires ionic additives (e.g., TBAI) to heat effectively
Hexane 0.020TransparentDo Not Use (Will not heat)
Workflow Visualization

Workflow cluster_params Critical Parameters Setup Reagent Setup (Vial + Stir bar) Seal Capping & Inert Gas Purge Setup->Seal MW Microwave Irradiation (P = f(T) Feedback Loop) Seal->MW Cool Compressed Air Cooling (<50°C) MW->Cool P1 Max Pressure: 20 bar MW->P1 Workup Quench & Extraction Cool->Workup P2 Power: Dynamic mode

Figure 2: Standard Microwave Synthesis Workflow.

Troubleshooting & Safety

  • Pressure Spikes: Amines can absorb CO2 from air to form carbamates, which may decompose and off-gas. Always purge vials with Nitrogen/Argon before sealing.

  • Vessel Failure: Do not fill vials more than 60% volume. The rapid expansion of solvents (especially Methanol/ACN) at 120°C requires headspace.

  • Bis-Alkylation (Impurity): If observing the tertiary amine in Protocol B, increase the equivalent of 2-methoxyethylamine to 5.0 or switch to Protocol A.

References

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition. Link

  • Bhattacharyya, S. (2006). "Microwave-assisted reductive alkylation of amines with carbonyl compounds." Tetrahedron Letters. Link

  • Moccia, M., et al. (2010). "Microwave-assisted synthesis of secondary amines." Organic & Biomolecular Chemistry. Link

  • Hayes, B. L. (2002). "Microwave Synthesis: Chemistry at the Speed of Light." CEM Publishing. Link

  • Bagley, M. C., et al. (2005). "Microwave-assisted synthesis of N-heterocycles." Molecular Diversity. Link

Sources

Troubleshooting & Optimization

purification methods for N-(2-methoxyethyl)oxolan-3-amine contaminants

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-(2-methoxyethyl)oxolan-3-amine

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for Secondary Amine Synthesis

Executive Summary

Target Molecule: this compound Chemical Class: Secondary Amine / Cyclic Ether Common Impurity Profile:

  • Primary Amines: Unreacted 2-methoxyethylamine or oxolan-3-amine (precursors).

  • Tertiary Amines: Over-alkylated byproducts (Bis-alkylation).

  • Boron/Metal Residues: From reductive amination reducing agents (e.g., NaBH(OAc)₃).[1]

  • Physical State: Often a viscous oil, making crystallization difficult without salt formation.

This guide moves beyond standard textbook workups. It addresses the specific polarity and solubility challenges introduced by the ether oxygen in the oxolane ring and the methoxyethyl tail.

Section 1: Diagnostic & Triage (Q&A)

Q1: "I see two spots on my TLC with very similar R_f values. One is my product, what is the other?" Diagnosis: This is the classic "Amine Shadow."

  • Lower Spot: Likely the unreacted primary amine (2-methoxyethylamine). Primary amines interact more strongly with the acidic silanols on silica gel, causing them to streak or run slightly lower than the secondary amine product.

  • Higher Spot: Likely the tertiary amine impurity (over-alkylation).[1] Lacking an N-H bond, it is less polar and moves faster.

  • Action: Do not rely solely on standard silica chromatography. See Module 2 (Chromatography Modifiers) or Module 3 (Scavenging).

Q2: "My product is an oil that refuses to solidify, even under high vacuum." Diagnosis: The molecule has high rotational freedom (methoxyethyl chain) and lacks rigid aromatic stacking, making it prone to existing as an oil.

  • Action: Do not force solidification. Instead, convert it to a crystalline salt (Oxalate or HCl) for final purification. See Module 4 .

Q3: "NMR shows broad peaks and shifting chemical shifts." Diagnosis: Trace paramagnetic impurities (if metal catalysts were used) or, more likely, proton exchange due to residual acid/base.

  • Action: Perform a "Free Base Liberation" wash (See Module 1 ) or filter through Celite if heterogeneous catalysts were used.

Module 1: The "Polarity Trap" (Optimized Acid-Base Extraction)

Why this matters: The oxolane ring and methoxy group increase water solubility compared to simple alkyl amines. Standard extractions often result in yield loss to the aqueous phase.

Protocol:

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) rather than Ethyl Acetate.

    • Reasoning: MTBE is less polar than EtOAc and less likely to pull water/impurities into the organic phase. It also avoids amide formation if you later use acetic anhydride scavengers.

  • Acidification (The Trap): Extract with 0.5 M Citric Acid (pH ~3-4) instead of HCl.

    • Reasoning: Strong mineral acids (HCl) can cleave sensitive ether linkages or cause ring-opening of the oxolane under heat/stress. Citric acid provides a gentle buffer.

  • The Wash: Wash the acidic aqueous phase (containing your protonated product) 3x with DCM.

    • Reasoning: This removes non-basic impurities (neutrals, unreacted ketones/aldehydes).

  • Liberation: Basify the aqueous phase to pH > 12 using 2 M NaOH .

    • Critical Step: Keep the volume minimal to keep the product concentration high.

  • Extraction: Extract 4x with DCM (Dichloromethane).

    • Reasoning: The product is polar. You need the extracting power of DCM, not ether/hexanes, to pull it out of the water.

Module 2: Chromatographic Separation

Why this matters: Secondary amines tail aggressively on silica due to hydrogen bonding with silanols.

The "Tri-Component" Solvent System: Do not use simple Hexane/EtOAc. Use the following gradient:

ComponentRoleRatio (Start)Ratio (End)
DCM Primary Solvent95%90%
Methanol Polarity Modifier4%9%
NH₄OH (aq) Silanol Blocker1%1%
  • Preparation: Mix the DCM and MeOH first. Add the Ammonium Hydroxide (28-30% NH₃) last and shake vigorously. The small amount of water from the ammonia is miscible in this specific ratio.

  • Mechanism: The ammonia deprotonates the silica surface (Si-OH

    
     Si-O⁻), preventing your amine product from sticking (tailing).
    

Module 3: Chemoselective Scavenging (High Purity)

Why this matters: Chromatography is often inefficient at separating primary amine precursors from secondary amine products due to similar polarity. Chemical scavenging is the "Senior Scientist" trick to remove them without a column.

Workflow: Polymer-Supported Isocyanate (PS-NCO)

ScavengingWorkflow Mixture Crude Mixture (Sec. Amine + Trace Pri. Amine) Resin Add PS-Isocyanate Resin (1.5 - 2.0 equiv vs impurity) Mixture->Resin Reaction Stir 4-12h @ RT (Covalent Capture) Resin->Reaction Filter Filtration (Remove Resin) Reaction->Filter  Pri. Amine trapped on bead Product Pure Secondary Amine (Filtrate) Filter->Product

Figure 1: Chemoselective removal of primary amine contaminants using isocyanate resins.

Protocol:

  • Dissolve crude mixture in anhydrous DCM or THF.

  • Add PS-Isocyanate resin (typically 1.2 – 1.5 equivalents relative to the impurity, estimated by NMR).

  • Mechanism: The primary amine (nucleophile) attacks the isocyanate (electrophile) on the bead, forming a urea linkage. The secondary amine is much more sterically hindered and reacts significantly slower (or not at all under mild conditions).

  • Stir gently (do not use magnetic stir bars that grind the beads) for 4–12 hours.

  • Filter through a fritted glass funnel. The impurity remains on the plastic beads; the filtrate is your pure product.

Module 4: Salt Formation (Solidification)

Why this matters: Oils are hard to weigh and degrade faster (oxidation). Salts are stable solids.

The Oxalate Method (Preferred for Ether-Amines): Oxalic acid often forms highly crystalline lattices with ether-containing amines due to hydrogen bonding networks.

  • Dissolve: 1.0 mmol of amine oil in 2 mL of Ethanol .

  • Add Acid: Add 1.0 mmol of Oxalic Acid (anhydrous) dissolved in 1 mL of warm Ethanol.

  • Precipitate:

    • If immediate precipitate: Heat to reflux until dissolved, then cool slowly.

    • If no precipitate: Add Diethyl Ether dropwise until cloudy, then store at 4°C.

  • Result: A white, non-hygroscopic solid.

    • Note: To recover the free base later, simply partition the salt between DCM and 1M NaOH.

References & Authority

  • Reductive Amination & Impurity Profiles:

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2] Link

  • Scavenger Resins (PS-Isocyanate):

    • Marsh, A., et al. "High-throughput solid-phase synthesis using polymer-supported reagents." Tetrahedron Letters, 1997, 38, 513-516.[3] (Foundational text on electrophilic scavengers for amines).

  • pKa Estimation & Solubility (Evans Table):

    • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Used for estimating basicity of tetrahydrofuran-amines. Link

  • Chromatography of Polar Amines:

    • "Purification of Amines."[4][5] Common Organic Chemistry, 2023. (Standard protocols for NH4OH modifiers). Link

Sources

Technical Support Center: Optimizing N-(2-methoxyethyl)oxolan-3-amine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amine functionalization. This guide is specifically engineered for researchers and drug development professionals working with N-(2-methoxyethyl)oxolan-3-amine . Here, we synthesize mechanistic theory with field-validated troubleshooting to help you optimize temperature parameters, prevent over-alkylation, and maximize your tertiary amine yields.

Mechanistic Insights: The Temperature Conundrum

This compound is a secondary aliphatic amine possessing unique stereoelectronic features. The oxolane (tetrahydrofuran) ring provides moderate steric hindrance at the alpha-position. Furthermore, the ether oxygens on both the oxolane ring and the methoxyethyl chain can act as weak chelating agents for alkali metal cations (e.g., K⁺ or Cs⁺ from your base). This chelation can inadvertently increase the local concentration of the electrophile or enhance the nucleophilicity of the nitrogen.

Because of these features, the system is highly sensitive to thermal fluctuations. The fundamental challenge in direct S_N2 alkylation is that the resulting tertiary amine product is often more nucleophilic than the secondary amine starting material[1]. If the temperature exceeds the optimal threshold, the reaction rapidly proceeds to over-alkylation, forming an unwanted quaternary ammonium salt[2].

Kinetics SM N-(2-methoxyethyl) oxolan-3-amine Prod Tertiary Amine (Desired) SM->Prod k1 (40-50°C) RX Alkyl Halide RX->Prod Quat Quaternary Salt (Over-alkylated) RX->Quat Prod->Quat k2 (>70°C)

Kinetic pathways highlighting temperature-dependent over-alkylation risks.

Troubleshooting & Optimization FAQs

Q1: Why is precise temperature control critical when alkylating this compound? A1: When this secondary amine undergoes direct alkylation with an alkyl halide, it forms a tertiary amine. Due to the inductive electron-donating effects of the newly added alkyl group, the tertiary amine is highly reactive. Lower reaction temperatures must be used to prevent the tertiary amine from acting as a nucleophile against the remaining alkyl halide, which leads to self-limiting monoalkylation[3].

Q2: I am observing significant amounts of quaternary ammonium salt. How should I adjust the temperature and conditions? A2: Over-alkylation is highly temperature-dependent. If LC-MS indicates quaternary salt formation, immediately lower the reaction temperature to 40–50°C. Additionally, consider your base and stoichiometry. Using a milder, non-nucleophilic base (like Cs₂CO₃) and employing a large excess of the starting secondary amine relative to the alkylating agent ensures the electrophile reacts primarily with the abundant starting material rather than the product[4].

Q3: At room temperature (20–25°C), my alkylation reaction stalls at 40% conversion. Why? A3: While low temperatures prevent over-alkylation, they may not provide sufficient activation energy for the initial S_N2 displacement, especially if you are using a less reactive electrophile (like an alkyl chloride). To overcome this without risking high-temperature quaternization, you can add 1.5 equivalents of sodium iodide (NaI). This facilitates an in situ Finkelstein reaction, converting sluggish alkyl chlorides into highly reactive alkyl iodides, allowing the amination to proceed efficiently at lower temperatures[5].

Q4: Does reductive amination require the same strict temperature optimization as direct alkylation? A4: No. Reductive amination is generally more forgiving regarding temperature and is often the preferred method to avoid over-alkylation entirely. The formation of the intermediate iminium ion and its subsequent reduction typically proceeds smoothly at room temperature (20–25°C)[1]. Because the tertiary amine product cannot form an iminium species, the reaction is inherently self-limiting.

Quantitative Data: Temperature vs. Selectivity

The following table summarizes the causal relationship between temperature and product distribution during the direct alkylation of this compound (using 1.1 eq Benzyl Bromide, K₂CO₃, MeCN, 12h).

Temperature (°C)Conversion (%)Tertiary Amine Yield (%)Quaternary Salt (%)Mechanistic Observation
25 (RT) 4545< 1Insufficient thermal activation for S_N2 displacement.
50 98925Optimal balance; S_N2 proceeds faster than quaternization.
70 >997522Thermal threshold breached; tertiary amine acts as nucleophile.
90 (Reflux) >994055Severe over-alkylation; product degradation[2].

Validated Experimental Protocols

Protocol A: Temperature-Optimized Direct Alkylation (S_N2)

Use this protocol when coupling the amine with alkyl halides. The workflow relies on a strict temperature ramp to find the "Goldilocks" zone for your specific electrophile.

  • Preparation: Charge a flame-dried Schlenk flask with this compound (1.0 equiv), anhydrous Cs₂CO₃ (2.0 equiv), and anhydrous acetonitrile (0.2 M) under an inert atmosphere[4].

  • Equilibration: Stir the mixture at room temperature for 10 minutes to ensure a uniform suspension.

  • Addition: Add the alkyl halide (1.1 equiv) dropwise via syringe. If using an alkyl chloride, add NaI (1.5 equiv) at this stage[5].

  • Thermal Control: Heat the reaction mixture to exactly 50°C using a precisely controlled heating block. Do not exceed this temperature initially.

  • Monitoring: Monitor the reaction via LC-MS every 2 hours. Track the disappearance of the secondary amine mass and strictly monitor for the M⁺ mass of the quaternary salt.

  • Workup: Upon completion (typically 12–16 hours), cool to room temperature, quench with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate[1].

Workflow Step1 1. Reagent Prep (Amine + R-X + Base) Step2 2. Initial Reaction (20°C, 2h) Step1->Step2 Decision Conversion > 90%? Step2->Decision Step3A 3A. Quench & Workup Decision->Step3A Yes Step3B 3B. Temp Ramp to 50°C Decision->Step3B No Step4 4. LC-MS Monitor (Check Quaternization) Step3B->Step4 Step4->Decision Re-evaluate

Step-by-step temperature optimization workflow for direct amine alkylation.

Protocol B: Room-Temperature Reductive Amination (Alternative)

If S_N2 temperature optimization fails to prevent quaternization, utilize this self-limiting protocol.

  • Imine Formation: Combine this compound (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Catalysis: Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation and stir at room temperature (20–25°C) for 30 minutes[1].

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise. The reaction is mildly exothermic; maintain at room temperature using a water bath[1].

  • Completion: Stir under an inert atmosphere for 2–24 hours, monitoring by LC-MS.

  • Quench: Quench by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous layer with DCM, dry, and purify[1].

References

  • Synthesis of Secondary Amines via Self-Limiting Alkylation ACS Publications[Link]

  • Processes for the alkylation of secondary amine groups of morphinan derivatives (CA2738246C)
  • Amination Reference Reaction Protocols Fisher Scientific[Link]

Sources

Technical Support Center: Resolving Solubility Challenges with N-(2-methoxyethyl)oxolan-3-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

A-SMOBIO Technical Support

Welcome to the A-SMOBIO Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of N-(2-methoxyethyl)oxolan-3-amine and its common salt forms, including the hydrochloride and tosylate salts. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments.

Introduction to this compound and Its Salts

This compound is a secondary amine containing a tetrahydrofuran (oxolane) ring. Its structure, which includes both a polar amine group and an ether linkage, as well as a moderately nonpolar backbone, gives it a unique solubility profile. For pharmaceutical and research applications, this amine is often converted into a salt to enhance its stability and aqueous solubility.[1][2] The most common salt forms are the hydrochloride (HCl) and tosylate (p-toluenesulfonate) salts, each possessing distinct physicochemical properties that influence their behavior in various solvent systems.[1][3]

Understanding the factors that govern the solubility of these salts is critical for successful formulation, accurate biological testing, and reliable analytical measurements. This guide will walk you through the fundamental principles of amine salt solubility and provide practical, step-by-step protocols to address common solubility issues.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound hydrochloride in water. What is the expected solubility, and what can I do to improve it?

A1: As a hydrochloride salt of a secondary amine, this compound HCl is expected to be more water-soluble than its free base form due to the ionic nature of the salt.[1][4] However, complete dissolution is not always guaranteed and can be influenced by several factors.

Expected Solubility Profile: While specific quantitative solubility data for every solvent is not always available in published literature, a general understanding can be derived from its structure. The presence of the polar amine salt and the ether oxygen suggests some degree of aqueous solubility.

Troubleshooting Steps:

  • pH Adjustment: The solubility of amine salts is highly dependent on the pH of the solution. In the case of a hydrochloride salt, the solution will naturally be acidic. To increase solubility, you can try adjusting the pH further downwards (e.g., to pH 2-4) by adding a small amount of a dilute strong acid like HCl. This will further favor the protonated, more soluble form of the amine. Conversely, increasing the pH towards the pKa of the amine will lead to the formation of the less soluble free base and cause precipitation.[5]

  • Gentle Heating and Agitation: Increasing the temperature of the solution can enhance the dissolution rate and, in many cases, the equilibrium solubility.[6] Use a water bath with gentle stirring to heat the solution. Be mindful of the compound's stability at elevated temperatures.

  • Sonication: An ultrasonic bath can be used to break up solid aggregates and accelerate the dissolution process.

  • Purity Check: Ensure the purity of your salt. The presence of insoluble impurities can give the appearance of poor solubility.

Q2: My this compound salt precipitates out of my buffered solution during my experiment. What could be the cause?

A2: Precipitation of an amine salt from a buffered solution is a common issue and can often be attributed to a few key factors:

  • pH Shift: The most likely cause is a change in the local pH that shifts the equilibrium from the soluble salt form to the less soluble free base. This can happen if the buffer capacity is exceeded by the addition of other reagents or if the experimental conditions themselves alter the pH. It is crucial to ensure the pH of the final solution is at least 2 pH units below the pKa of the amine to maintain its protonated, soluble state.[7]

  • Common Ion Effect: If your buffer contains a high concentration of chloride ions (e.g., a high concentration KCl buffer), it can suppress the dissolution of the hydrochloride salt, leading to precipitation.[8]

  • Temperature Fluctuation: If the solution was prepared at an elevated temperature and then cooled, the solubility may decrease, causing the compound to precipitate.

  • Solvent Composition Change: If you are working with a co-solvent system, the addition of a less polar solvent can reduce the overall polarity of the mixture, decreasing the solubility of the salt and causing it to crash out of solution.

Q3: I need to dissolve my this compound tosylate salt in an organic solvent for a reaction. Which solvents are recommended?

A3: The solubility of an amine tosylate salt in organic solvents will depend on the polarity of the solvent and its ability to interact with the ionic salt.

Recommended Solvents:

  • Polar Protic Solvents: Lower-aliphatic alcohols like methanol and ethanol are often good choices as they can solvate both the cation and the anion of the salt through hydrogen bonding and dipole-dipole interactions.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also good candidates due to their high polarity and ability to solvate cations effectively.

Solvents to Avoid (for high concentrations):

  • Nonpolar Aprotic Solvents: Hexane, toluene, and diethyl ether are generally poor solvents for salts due to their inability to stabilize the charged species.

Illustrative Solubility of Amine Salts in Various Solvents

SolventPolarity IndexExpected Solubility of Hydrochloride SaltExpected Solubility of Tosylate SaltRationale
Water10.2HighModerate to HighPolar protic solvent, excellent for solvating ions.
Methanol5.1Moderate to HighHighPolar protic solvent, good for solvating ions.
Ethanol4.3ModerateModerate to HighLess polar than methanol, but still effective.
Dimethyl Sulfoxide (DMSO)7.2HighHighHighly polar aprotic solvent, excellent cation solvator.
Acetonitrile5.8Low to ModerateModeratePolar aprotic solvent, less effective at solvating ions than DMSO.
Dichloromethane (DCM)3.1Very LowLowLow polarity, poor at solvating ions.
Toluene2.4InsolubleVery LowNonpolar, unable to effectively solvate ions.
Hexane0.1InsolubleInsolubleNonpolar, unable to effectively solvate ions.

Note: This table provides a qualitative guide. Actual solubility values should be determined experimentally.

Troubleshooting Guide: A Systematic Approach to Resolving Solubility Issues

When faced with a solubility challenge, a systematic approach can help you quickly identify and resolve the issue.

Troubleshooting_Solubility start Solubility Issue Encountered check_purity Is the compound pure? start->check_purity precipitation Precipitation During Experiment start->precipitation purify Purify the compound (e.g., recrystallization, chromatography) check_purity->purify No initial_dissolution Initial Dissolution Attempts (Water/Buffer) check_purity->initial_dissolution Yes retest_solubility Re-test Solubility purify->retest_solubility is_aqueous Aqueous System? initial_dissolution->is_aqueous is_organic Organic System? initial_dissolution->is_organic aqueous_path Aqueous Solubility Troubleshooting is_aqueous->aqueous_path Yes organic_path Organic Solubility Troubleshooting is_organic->organic_path Yes ph_adjustment Adjust pH (Lower pH for amine salts) aqueous_path->ph_adjustment heating_sonication Gentle Heating / Sonication ph_adjustment->heating_sonication co_solvent Add a Co-solvent (e.g., Ethanol, PEG 400) heating_sonication->co_solvent co_solvent->retest_solubility solvent_screen Perform a Solvent Screen (Varying polarities) organic_path->solvent_screen heating_sonication_org Gentle Heating / Sonication solvent_screen->heating_sonication_org co_solvent_org Use a Co-solvent Mixture heating_sonication_org->co_solvent_org co_solvent_org->retest_solubility check_ph_buffer Verify pH and Buffer Capacity precipitation->check_ph_buffer check_temp Check for Temperature Fluctuations check_ph_buffer->check_temp check_concentration Is the solution supersaturated? check_temp->check_concentration check_concentration->retest_solubility

Caption: A systematic workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

This protocol allows you to determine the solubility of your amine salt across a range of pH values, which is crucial for understanding its behavior in buffered systems.

Materials:

  • This compound salt (hydrochloride or tosylate)

  • A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Calibrated pH meter

Procedure:

  • Prepare Saturated Solutions:

    • Add an excess amount of the amine salt to vials containing each buffer solution.

    • Ensure there is visible solid material remaining in each vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with the mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.[9]

  • Data Analysis:

    • Plot the measured solubility (in mg/mL or M) against the pH of the buffer.

ph_solubility_profile cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_salt Add excess salt to buffers (pH 2-10) shake Shake at constant temp (24-48h) prep_salt->shake centrifuge Centrifuge to pellet solid shake->centrifuge hplc Analyze supernatant by HPLC centrifuge->hplc plot Plot Solubility vs. pH hplc->plot

Caption: Workflow for determining a pH-solubility profile.

Protocol 2: Co-Solvent Solubility Enhancement

This protocol outlines how to systematically evaluate the effect of co-solvents on the solubility of your amine salt.

Materials:

  • This compound salt

  • Primary solvent (e.g., water or a buffer)

  • Co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Thermostatic shaker

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare Co-solvent Mixtures:

    • Prepare a series of solutions with varying percentages of the co-solvent in the primary solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v).

  • Determine Solubility:

    • Follow the steps outlined in Protocol 1 (Preparation of Saturated Solutions, Equilibration, and Sample Analysis) for each co-solvent mixture.

  • Data Analysis:

    • Plot the solubility of the amine salt as a function of the co-solvent percentage. This will reveal the optimal co-solvent concentration for your application.

Advanced Topics

The Impact of the Counter-ion: Hydrochloride vs. Tosylate

The choice of the counter-ion can have a significant impact on the physicochemical properties of the salt, including its solubility, stability, and hygroscopicity.

  • Hydrochloride Salts:

    • Advantages: Typically have a lower molecular weight, which can be advantageous for achieving a higher percentage of the active moiety in the final formulation. The process of forming the hydrochloride salt is often straightforward and cost-effective.

    • Disadvantages: Can sometimes be more hygroscopic (tendency to absorb moisture from the air) than other salts, which can affect handling and stability. The presence of chloride ions might also be a concern in certain biological assays or if corrosion is a potential issue.[10]

  • Tosylate Salts:

    • Advantages: The tosylate anion is larger and less hygroscopic than the chloride ion, which can lead to salts with better handling properties and improved physical stability.[3] In some cases, tosylate salts can exhibit higher solubility in organic solvents compared to their hydrochloride counterparts.

    • Disadvantages: The higher molecular weight of the tosylate counter-ion means a lower percentage of the active compound per unit mass of the salt. The synthesis of tosylate salts can sometimes be more complex.

The choice between a hydrochloride and a tosylate salt should be made based on a comprehensive evaluation of the properties of each salt form and the specific requirements of the intended application. A salt screening study is often performed during drug development to identify the optimal salt form.[11]

Chemical Stability and Degradation

This compound, like other amines, can be susceptible to degradation under certain conditions. The tetrahydrofuran ring, while generally stable, can be sensitive to strong acidic conditions, potentially leading to ring-opening.[12][13] The amine functionality is susceptible to oxidation.[14]

Forced Degradation Studies: To understand the stability of the molecule, forced degradation studies are often performed under stressed conditions, such as:

  • Acidic and Basic Hydrolysis: Exposure to strong acids and bases at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

  • Photostability: Exposure to UV and visible light.

  • Thermal Stress: Heating the solid material or a solution.

The results of these studies help in identifying potential degradation products and establishing appropriate storage and handling conditions.[7][14]

Conclusion

Resolving solubility issues with this compound salts requires a systematic and informed approach. By understanding the fundamental principles of amine salt solubility and the influence of factors such as pH, temperature, and solvent composition, researchers can effectively troubleshoot and optimize their experimental conditions. This guide provides a framework for addressing common solubility challenges and offers practical protocols to guide your experimental work. For further assistance, please do not hesitate to contact our technical support team.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Google Patents. (n.d.). EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations ahead of the water dew point? What are chemical and operational strategies for mitigation? Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of water in MeTHF and MeTHF in water. Retrieved February 27, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.). [Link]

  • ResearchGate. (n.d.). A Comparison of Different Models for the Prediction of Acid Gas Solubility in Alkanol Amine Soltuions. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2024, October 28). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • ResearchGate. (n.d.). Typical HPLC determination of methylamine (CH 3-NH 2 ) coming from the... Retrieved February 27, 2026, from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • ResearchGate. (n.d.). Phase Behavior Modeling of Alkyl−Amine + Water Mixtures and Prediction of Alkane Solubilities in Alkanolamine Aqueous Solutions with Group Contribution with Association Equation of State. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). N-methyloxolan-3-amine. Retrieved February 27, 2026, from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, August 3). [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Understanding Precipitation in Amino Acid Salt systems at Process Conditions. (2025, October 30). [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). [Link]

  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Retrieved February 27, 2026, from [Link]

  • Forced degradation and impurity profiling. (n.d.). [Link]

  • Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. (n.d.). [Link]

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). [Link]

  • Rowan University. (2025, February 25). The Evolution of Solubility Prediction Methods. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved February 27, 2026, from [Link]

  • Diva-Portal.org. (2004, March 18). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]

  • METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. (n.d.). [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2018, July 14). [Link]

  • Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. (2024, July 28). [Link]

  • ResearchGate. (2020, August 25). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance INTRODUCTION. [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved February 27, 2026, from [Link]

  • ChemRxiv. (2025, January 16). Selection of Solubility Enhancement Technologies Depending on Developmental Stage: A Case Study of S-892216, a Poorly Water-Soluble Drug. [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (2025, August 13). [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016, October 31). [Link]

  • arXiv. (2024, February 17). Graph Neural Networks for Predicting Solubility in Diverse Solvents using MolMerger incorporating Solute-solvent Interactions. [Link]

  • Selection of In Vivo Relevant Dissolution Test Parameters for the Development of Cannabidiol Formulations with Enhanced Oral Bioavailability. (2025, January 9). [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of Secondary Oxolane Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving secondary oxolane amines (e.g., N-substituted tetrahydrofuran-3-amines, N-substituted oxolan-2-ylmethylamines). This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to overcome the common reactivity challenges associated with this important class of compounds.

Introduction: The Challenge of Hindered Oxolane Amines

Secondary oxolane amines are valuable building blocks in medicinal chemistry due to the favorable physicochemical properties conferred by the oxolane ring. However, their synthetic utility is often hampered by low reactivity in common bond-forming reactions. This reduced reactivity stems from a combination of steric and electronic factors inherent to their structure. The non-planar, puckered conformation of the tetrahydrofuran ring can sterically shield the nitrogen's lone pair, while the electronegativity of the ring oxygen can inductively withdraw electron density, decreasing the amine's nucleophilicity[1][2]. This guide will equip you with the knowledge and practical techniques to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation (amide coupling) reaction with an N-alkyl oxolane amine so slow or incomplete?

A: This is the most common issue. The low nucleophilicity of the amine is the primary culprit. Standard coupling conditions (e.g., EDC/HOBt) may be insufficient. The steric bulk around the nitrogen atom slows the rate of nucleophilic attack on the activated carboxylic acid intermediate[3]. You will likely need to employ more powerful coupling agents, higher temperatures, or a catalyst to achieve full conversion.

Q2: I am attempting a Buchwald-Hartwig amination and observing low yield. What is the likely cause?

A: Secondary amines, especially sterically hindered ones, are challenging substrates for Buchwald-Hartwig couplings[4]. The key issues are often slow rates of reductive elimination from the palladium center. Success is highly dependent on the choice of phosphine ligand and base. Bulky, electron-rich ligands are typically required to promote the difficult reductive elimination step.

Q3: My reductive amination reaction is not working. What should I consider?

A: For secondary amines, the reaction does not proceed through an imine intermediate as it does with primary amines[5]. Instead, a hemiaminal is formed, which must then undergo dehydration to an enamine or direct hydrogenolysis. Both pathways can be slow for sterically hindered substrates. The choice of reducing agent and reaction pH are critical. Agents like sodium triacetoxyborohydride (STAB) are often preferred as they are effective under the mildly acidic conditions that favor hemiaminal formation[6].

Q4: Does the position of the amine on the oxolane ring matter?

A: Yes, significantly. An amine at the 3-position of the tetrahydrofuran ring is generally more sterically hindered and less reactive than an amine on a methyl group at the 2-position (an oxolan-2-ylmethylamine). The latter has more conformational flexibility, which can improve the accessibility of the nitrogen lone pair.

In-Depth Troubleshooting Guides

Enhancing Acylation and Amide Coupling Reactions

The formation of an amide bond is often slow due to the poor nucleophilicity of the secondary oxolane amine. The key is to increase the electrophilicity of the carboxylic acid partner and optimize conditions to favor the reaction kinetics.

Root Cause Analysis:
  • Low Nucleophilicity: The nitrogen lone pair is less available due to inductive withdrawal by the ring oxygen and steric shielding by the oxolane ring.

  • Steric Hindrance: The bulky ring structure physically blocks the approach of the amine to the activated acid. This is a major factor limiting the effectiveness of many standard coupling reagents[3].

Troubleshooting Strategies:
  • Choice of Coupling Reagent: For hindered amines, standard carbodiimides like EDC and DCC are often insufficient. Switch to more potent activating agents. Uronium/aminium salts such as HATU, HBTU, and PyBOP are highly effective as they generate very reactive activated esters[7][].

  • Use of Additives: When using carbodiimides, the addition of nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction. However, with highly hindered systems, even DMAP may not be sufficient[][9].

  • Convert Acid to Acid Chloride: For particularly stubborn couplings, converting the carboxylic acid to the highly reactive acyl chloride is a robust strategy. The reaction of an amine with an acyl chloride is often much faster than with other activated forms[][10]. Care must be taken to control the reaction, as this method is highly exothermic[].

  • Increase Reaction Temperature: Kinetics can be significantly improved by heating. Reactions that are sluggish at room temperature can often be driven to completion at temperatures between 50-80 °C. Microwave irradiation can also be a powerful tool to accelerate these transformations[10].

  • Solvent Selection: Polar aprotic solvents like DMF or NMP are generally good choices. In some cases, less polar solvents like toluene or dioxane can be effective, especially at higher temperatures, as they can help to solubilize less polar substrates and facilitate the reaction[11].

Comparative Data: Coupling Reagent Efficacy
Coupling ReagentTypical ConditionsRelative Reactivity with Hindered AminesKey Considerations
EDC / HOBtDIPEA, DMF, 25 °CLow to ModerateStandard, mild conditions; often fails with hindered substrates[7].
HATU / DIPEADMF or NMP, 25-50 °CHighVery effective, but more expensive. Can cause racemization in chiral acids[].
SOCl₂ (Acid Chloride)DCM or Toluene, 0-25 °CVery HighHighly reactive, requires careful handling and an appropriate base (e.g., Et₃N, pyridine) to scavenge HCl[12].
Optimizing Buchwald-Hartwig Amination

This powerful C-N cross-coupling reaction requires careful optimization for hindered secondary amines. The choice of ligand, base, and palladium precursor is paramount for success.

Root Cause Analysis:
  • Slow Reductive Elimination: The final, product-forming step of the catalytic cycle is often rate-limiting for hindered substrates[4].

  • Catalyst Inhibition: The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover.

Troubleshooting Strategies:
  • Ligand Selection: This is the most critical parameter. For hindered secondary amines, bulky, electron-rich phosphine ligands are necessary to promote the reductive elimination step. Ligands like XPhos, RuPhos, or BrettPhos are excellent choices.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other bases like LHMDS or K₃PO₄ can be used for base-sensitive substrates, but may require higher temperatures or longer reaction times[13].

  • Palladium Precatalyst: Using a pre-formed palladium-ligand complex (precatalyst) can lead to more reproducible results and higher activity than generating the catalyst in situ from sources like Pd₂(dba)₃.

  • Solvent Choice: Anhydrous, non-polar, aprotic solvents are preferred. Toluene and dioxane are the most common and effective solvents for these reactions.

Visualizing the Problem: Root Causes of Low Reactivity

A Secondary Oxolane Amine Structure B Steric Hindrance (Bulky Oxolane Ring) A->B leads to C Electronic Effects (Inductive Withdrawal by Ring O) A->C causes E Low Reaction Rate / Yield B->E directly causes D Reduced Nucleophilicity (Poor Lone Pair Availability) C->D leads to D->E causes

Caption: Causal diagram illustrating how steric and electronic factors in secondary oxolane amines lead to low reactivity.

Detailed Experimental Protocols

Protocol 1: High-Temperature Acylation using an Acid Chloride

This protocol is a robust method for forcing the acylation of a poorly reactive secondary oxolane amine.

Materials:

  • Secondary oxolane amine (1.0 equiv)

  • Carboxylic acid to be coupled

  • Thionyl chloride (SOCl₂) (1.5 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv) and a minimal amount of anhydrous toluene.

    • Add a catalytic drop of anhydrous DMF.

    • Slowly add thionyl chloride (1.5 equiv) at room temperature.

    • Heat the mixture to 70 °C for 1-2 hours, or until gas evolution ceases.

    • Cool the mixture to room temperature and remove all volatile components under high vacuum. The resulting crude acyl chloride is used directly in the next step.

  • Amide Coupling:

    • In a separate flame-dried flask under N₂, dissolve the secondary oxolane amine (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in a small amount of anhydrous DCM.

    • Slowly add the acyl chloride solution dropwise to the cold amine solution over 20-30 minutes.

    • After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC or LCMS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and Et₃N), saturated NaHCO₃ solution (to remove any unreacted acid), and brine[12].

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Workflow for a Failing Reaction

This workflow provides a logical sequence of interventions when a reaction shows low conversion.

start Start Reaction (e.g., EDC/HOBt, 25°C, 4h) check1 Check Conversion (TLC/LCMS) start->check1 step2 Increase Temperature to 50°C Extend Time to 12h check1->step2 <90% success Product Obtained check1->success >90% check2 Check Conversion step2->check2 step3 Switch to Stronger Coupling Agent (e.g., HATU) check2->step3 <90% check2->success >90% check3 Check Conversion step3->check3 step4 Use Acid Chloride Method check3->step4 <90% check3->success >90% step4->success fail Reaction Fails (Consider alternative route)

Caption: A stepwise troubleshooting workflow for optimizing amide coupling reactions with hindered amines.

References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). ACS Publications. Available at: [Link]

  • Rational Design of Nucleophilic Amine Sites via Computational Probing of Steric and Electronic Effects. (2013). ResearchGate. Available at: [Link]

  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). (2022). Study Mind. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

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  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. (2014). ResearchGate. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2023). ACS Publications. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PMC. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). PMC. Available at: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). Chemical Research in Chinese Universities. Available at: [Link]

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  • Experimental and Theoretical Investigation of the Reaction of Secondary Amines with Maleic Anhydride. (2017). CSIRO Publishing. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing. Available at: [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2021). PMC. Available at: [Link]

  • How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. (2020). PMC. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Available at: [Link]

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  • Reductive amination. Wikipedia. Available at: [Link]

  • pKa values in organic chemistry – Making maximum use of the available data. (2019). ResearchGate. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. (2020). OSTI.gov. Available at: [Link]

  • Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. Available at: [Link]

  • Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. (2005). PubMed. Available at: [Link]

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  • Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube. Available at: [Link]

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Validation & Comparative

mass spectrometry fragmentation patterns of N-(2-methoxyethyl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of N-(2-methoxyethyl)oxolan-3-amine: A Predictive and Comparative Analysis

Introduction: Deciphering Molecular Structure Through Fragmentation

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel small molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a unique fragmentation "fingerprint" that aids in confirming its structure. This guide focuses on this compound, a molecule incorporating three key functional groups: a secondary amine, an ether, and a cyclic ether (tetrahydrofuran ring).

Due to the absence of publicly available experimental mass spectra for this specific compound, this guide will present a comprehensive, predicted fragmentation analysis. By applying well-established principles of mass spectrometry, we will deconstruct the molecule's likely fragmentation pathways under electron ionization (EI) and collision-induced dissociation (CID). This predictive approach, grounded in authoritative chemical principles, serves as a powerful tool for researchers encountering this or structurally similar molecules. We will compare these predicted patterns with the known fragmentation of simpler, related compounds to provide a robust, validated framework for interpretation.

Part 1: Foundational Principles of Fragmentation

The fragmentation of a molecular ion in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where bonds cleave to form the most stable possible cations and neutral radicals.[1] For this compound, three primary fragmentation mechanisms are expected to dominate.

  • The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion peak for this compound (C₇H₁₅NO₂) is predicted at an m/z of 145, consistent with this rule.[2][3][4]

  • Alpha-Cleavage: This is the most significant fragmentation pathway for both amines and ethers.[2][5] The cleavage occurs at the carbon-carbon bond adjacent (alpha) to the heteroatom (Nitrogen or Oxygen). This process is driven by the formation of a resonance-stabilized iminium or oxonium ion. For secondary amines, cleavage preferentially leads to the loss of the largest alkyl group.[4]

  • Cyclic Ether Fragmentation: The fragmentation of tetrahydrofuran rings typically begins with the ionization of the ring's oxygen atom, followed by a β-scission reaction that results in ring opening and the loss of an alkyl substituent.[6]

Part 2: Predicted Fragmentation Pathways of this compound

The molecular ion [C₇H₁₅NO₂]⁺˙ at m/z 145 is the starting point for all fragmentation pathways. Its energetic instability will lead to several predictable cleavage events.[1]

Pathway A: Alpha-Cleavage adjacent to the Amine

This is anticipated to be a dominant fragmentation route. Cleavage can occur on either side of the nitrogen atom.

  • Cleavage of the C-N bond within the ring (A1): This involves the cleavage of the bond between the nitrogen and the tetrahydrofuran ring. This is a highly favorable pathway that leads to the formation of a stable, resonance-stabilized iminium ion.

    • Resulting Ion: [C₅H₁₂NO]⁺ at m/z 102

    • Neutral Loss: C₂H₃O radical

  • Cleavage of the methoxyethyl side chain (A2): This pathway involves the loss of the oxolane ring, which is the larger substituent on the nitrogen.

    • Resulting Ion: [C₃H₈NO]⁺ at m/z 74

    • Neutral Loss: C₄H₇O radical

cluster_main Predicted Fragmentation of this compound cluster_A Pathway A: Alpha-Cleavage (Amine) cluster_B Pathway B: Ring Fragmentation cluster_C Pathway C: Ether Cleavage M [M]⁺˙ m/z 145 A1 Fragment m/z 102 [C₅H₁₂NO]⁺ M->A1 - C₄H₇O• (Pathway A1) A2 Fragment m/z 74 [C₃H₈NO]⁺ M->A2 - C₄H₇O• (Pathway A2) B1 Fragment m/z 114 Loss of CH₂O M->B1 - CH₂O (Pathway B) C1 Fragment m/z 45 [C₂H₅O]⁺ M->C1 - C₅H₁₀N• (Pathway C)

Caption: Predicted major fragmentation pathways for this compound.

Pathway B: Tetrahydrofuran Ring Fragmentation

Following initial ionization, the tetrahydrofuran ring can undergo cleavage. A common fragmentation for cyclic ethers is the loss of small neutral molecules after ring opening.[6][7] A plausible fragmentation is the loss of a formaldehyde (CH₂O) unit from the ring.

  • Resulting Ion: [C₆H₁₃NO]⁺˙ at m/z 115 (This is less likely) or a rearranged ion at m/z 114 after loss of H.

  • Neutral Loss: CH₂O (30 Da)

Pathway C: Ether Moiety Cleavage

The ether linkage provides additional sites for fragmentation.

  • Cleavage Alpha to the Ether Oxygen: This would lead to the loss of a methyl radical.

    • Resulting Ion: [C₆H₁₂NO₂]⁺ at m/z 130 (M-15)

    • Neutral Loss: CH₃ radical

  • Cleavage of the C-O Bond: Heterolytic cleavage of the bond between the ethyl group and the oxygen can also occur.[8]

    • Resulting Ion: A methoxyethyl cation [C₂H₅O]⁺ at m/z 45 . This is a common fragment for methoxyethyl groups.

    • Neutral Loss: C₅H₁₀N radical

Part 3: Comparison with Alternative Structures

To contextualize the predicted fragmentation, we compare it to the known patterns of simpler molecules containing its core functional groups.

CompoundMolecular FormulaKey Functional Group(s)Dominant Fragmentation PathwayCharacteristic Fragments (m/z)
This compound (Predicted) C₇H₁₅NO₂Secondary Amine, Ether, Cyclic EtherAlpha-cleavage at Nitrogen102 , 74, 45, 130
Diethylamine C₄H₁₁NSecondary AmineAlpha-cleavage with loss of methyl58
Diethyl Ether [9]C₄H₁₀OEtherAlpha-cleavage with loss of methyl; C-O bond scission59, 45, 29
Tetrahydrofuran C₄H₈OCyclic EtherLoss of H, followed by loss of C₂H₄71, 42

This comparison demonstrates how the functional groups in the target molecule are expected to influence its fragmentation. The presence of the nitrogen is predicted to direct the major fragmentation towards the formation of the m/z 102 iminium ion, a pathway not available to simple ethers or cyclic ethers.

Part 4: Experimental Protocol for Mass Spectrometry Analysis

To empirically validate the predicted fragmentation patterns, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. This provides a self-validating framework for the theoretical analysis presented.

Objective: To acquire an electron ionization (EI) mass spectrum of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as methanol or dichloromethane.
  • Perform a serial dilution to a working concentration of 10-100 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
  • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
  • Injection:
  • Injector Temperature: 250°C
  • Injection Volume: 1 µL
  • Split Ratio: 20:1 (adjust as needed based on concentration)
  • Oven Program:
  • Initial Temperature: 60°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Parameters:
  • Ion Source: Electron Ionization (EI)
  • Ionization Energy: 70 eV[3]
  • Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Scan Range: m/z 35-300

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the apex of the peak.
  • Identify the molecular ion peak (predicted at m/z 145).
  • Compare the observed fragment ions with the predicted ions in the table below.
  • Utilize MS databases (e.g., NIST) to search for matches, though a direct match for this specific compound is unlikely.

SamplePrep [label="Sample Preparation\n(10-100 µg/mL in Methanol)"]; Injection [label="GC Injection\n(1 µL, 250°C)"]; Separation [label="Chromatographic Separation\n(HP-5ms column)"]; Ionization [label="EI Ionization\n(70 eV)"]; Fragmentation [label="Fragmentation"]; Detection [label="Mass Analysis\n(Quadrupole, m/z 35-300)"]; Analysis [label="Data Interpretation"];

SamplePrep -> Injection -> Separation -> Ionization -> Fragmentation -> Detection -> Analysis; }

Caption: Experimental workflow for GC-EI-MS analysis.

Part 5: Summary of Predicted Fragments

The following table summarizes the most likely fragment ions to be observed in the EI mass spectrum of this compound. The relative abundance is a qualitative prediction based on the expected stability of the ions.

Predicted m/zProposed Ion Structure / FormulaFragmentation PathwayPredicted Relative Abundance
145[C₇H₁₅NO₂]⁺˙Molecular Ion (M⁺˙)Low
130[M - CH₃]⁺Alpha-cleavage at etherLow to Medium
102 [C₅H₁₂NO]⁺ Alpha-cleavage at amine (loss of ring) High (likely Base Peak)
74[C₃H₈NO]⁺Alpha-cleavage at amine (loss of sidechain)Medium
45[C₂H₅O]⁺C-O bond cleavage in ether sidechainMedium

Conclusion

This guide provides a detailed, predictive framework for understanding the mass spectrometric fragmentation of this compound. By applying fundamental principles, we anticipate that the dominant fragmentation pathway will be alpha-cleavage adjacent to the secondary amine , leading to a characteristic and likely base peak at m/z 102 . Secondary fragmentation pathways involving the ether moiety and tetrahydrofuran ring are also expected, providing a rich fingerprint for structural confirmation. The provided experimental protocol offers a clear path for researchers to obtain empirical data to validate these predictions. This approach of combining theoretical prediction with comparative analysis and a clear experimental design is invaluable for scientists working on the structural elucidation of novel molecules in drug development and chemical research.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Collision-induced dissociation mass spectra of protonated alkyl amines. Retrieved from [Link]

  • PubMed. (2018, October 9). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

  • Ferreira, M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones. Molecules, 26(11), 3254. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • NIST WebBook. (n.d.). N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane. Retrieved from [Link]

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  • Dagaut, P., & Karsenty, F. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of the American Society for Mass Spectrometry, 23(3), 484–492. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxyethyl)(methyl)amine. Retrieved from [Link]

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A Researcher's Guide to the FTIR Characterization of N-(2-methoxyethyl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Precise Structural Verification

N-(2-methoxyethyl)oxolan-3-amine is a substituted tetrahydrofuran derivative of interest in medicinal chemistry and materials science as a versatile building block. Its structure combines a secondary amine, an ether linkage, and a saturated heterocyclic ring, making it a molecule with multiple sites for further chemical modification. For researchers in drug development and chemical synthesis, rapid and unambiguous confirmation of the molecule's identity and purity is paramount.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive, and cost-effective analytical technique that provides a molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups.[1][2] This guide provides an in-depth analysis of the expected FTIR characteristic peaks of this compound, offers a comparative framework against its potential precursors, and details a robust experimental protocol for its analysis using Attenuated Total Reflectance (ATR)-FTIR.

Deconstructing the Molecule: Predicted FTIR Absorptions

The structure of this compound dictates its infrared spectrum. By analyzing its constituent functional groups, we can predict the key characteristic absorption bands.

cluster_prep Preparation cluster_bkg Background Scan cluster_sample Sample Analysis A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Allow Solvent to Evaporate (Ensure dry surface) A->B Causality: Residual solvent gives false peaks C 3. Collect Background Spectrum (Measures instrument/air response) B->C D 4. Verify Flat Baseline (Absence of CO2, H2O peaks) C->D Trustworthiness: Validates instrument readiness E 5. Apply Liquid Sample (Ensure full crystal coverage) D->E F 6. Collect Sample Spectrum E->F Expertise: Good contact ensures spectral quality G 7. Clean Crystal Post-Analysis F->G

Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis of a liquid sample.

Step-by-Step Methodology:

  • Crystal Preparation: Thoroughly clean the ATR diamond crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is critical to remove any residues from previous measurements.

  • Background Collection: Once the crystal is dry, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which is then automatically subtracted from the sample spectrum. A clean, flat baseline is a hallmark of a good background scan.

  • Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered. For a liquid, the pressure arm is typically not required, but ensuring good contact is key.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is sufficient for routine identification.

  • Data Processing & Analysis: The resulting spectrum should be baseline-corrected if necessary. Identify the peak positions (in cm⁻¹) and correlate them with the expected functional group absorptions.

  • Post-Analysis Cleaning: Immediately after the measurement, clean the sample from the crystal surface using an appropriate solvent to prevent cross-contamination.

Interpreting the Spectrum: A Predictive Summary

While an experimental spectrum is the gold standard, a predictive summary based on established correlation data provides a robust analytical target. [3][4]

Caption: Key diagnostic regions in the predicted FTIR spectrum of this compound.

Table of Predicted Characteristic Peaks:

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3330Weak-MediumN-H StretchSecondary Amine
2990-2850StrongC-H Asymmetric & Symmetric StretchAlkyl (CH₂, CH₃)
1470-1440MediumC-H Bend (Scissoring)CH₂
~1120-1050Very StrongC-O-C Asymmetric StretchCyclic & Acyclic Ether
~750-700Medium-Strong, BroadN-H WagSecondary Amine

Conclusion

FTIR spectroscopy serves as an indispensable tool for the structural verification of this compound. The key identifiers for this molecule are the presence of a single, weak N-H stretching band around 3330 cm⁻¹, strong alkyl C-H stretching bands below 3000 cm⁻¹, and a very strong, complex C-O-C ether absorption band centered around 1100 cm⁻¹. By comparing the spectrum of a synthesized sample against these predictions and confirming the absence of precursor absorptions—such as the double N-H stretch of a primary amine—researchers can confidently ascertain the identity and purity of their target compound, ensuring the integrity of subsequent steps in their research and development pipeline.

References

  • PubChem. Oxolan-3-amine. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

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  • Li, H., et al. (2018). In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. Analytical Methods, 10(43), 5225-5231. [Link]

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A Comparative Guide to HPLC Method Development for the Purity of N-(2-methoxyethyl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the accurate purity determination of N-(2-methoxyethyl)oxolan-3-amine, a key intermediate in modern pharmaceutical synthesis. We move beyond a simple recitation of steps to explore the rationale behind methodological choices, ensuring the development of a robust, specific, and stability-indicating assay. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and integrity of pharmaceutical materials.

The Analytical Challenge: Unraveling the Complexities of a Polar Amine

This compound is a chiral, polar, secondary amine. Its structure presents several distinct challenges for traditional reversed-phase (RP) HPLC, the workhorse of most analytical labs:

  • High Polarity: The combination of the ether, amine, and oxolane ring results in a highly polar molecule. In standard RP-HPLC, which relies on hydrophobic interactions, such compounds are poorly retained and often elute in or near the solvent front, making accurate quantification impossible.[1]

  • Basic Nature: The secondary amine group (pKa typically ~9-11) is basic. At the acidic-to-neutral pH of typical RP-HPLC mobile phases, the amine is protonated. This charged species can interact with residual acidic silanol groups on the surface of silica-based stationary phases, leading to significant peak tailing and poor chromatographic efficiency.

  • Chirality: The molecule possesses a stereocenter at the C3 position of the oxolane ring. For many pharmaceutical applications, it is crucial to not only determine chemical purity but also enantiomeric purity, as different enantiomers can have vastly different pharmacological and toxicological profiles.

  • Lack of a Strong Chromophore: The molecule lacks extensive conjugation or aromatic rings, resulting in low UV absorbance. This necessitates careful selection of the detection wavelength or consideration of alternative detection methods.

Addressing these challenges requires a systematic and comparative approach to method development, moving beyond a one-size-fits-all C18 column strategy.

A Comparative Framework for Method Development

We will evaluate three primary HPLC modes to identify the most suitable platform for this analyte. The goal is to achieve optimal retention, peak shape, and resolution from potential impurities.

cluster_start Analyte Characterization cluster_strategy Chromatographic Strategy Evaluation cluster_optimization Method Optimization & Validation Start This compound (Polar, Basic, Chiral, Weak UV) RP Strategy 1: Reversed-Phase (RP-HPLC) at High pH Start->RP Select Initial Approach HILIC Strategy 2: Hydrophilic Interaction (HILIC) Start->HILIC Select Initial Approach Chiral Strategy 3: Chiral Separation Start->Chiral Select Initial Approach Opt Optimize Lead Candidate (Mobile Phase, Gradient, Temp.) RP->Opt Good Retention & Peak Shape? HILIC->Opt Good Retention & Peak Shape? Chiral->Opt Enantioseparation Required? Val Validate Final Method (ICH Q2(R2)) Opt->Val Finalize Conditions

Caption: Workflow for HPLC Method Development and Selection.

Strategy 1: Reversed-Phase HPLC at Elevated pH

The most direct way to address the challenges of a basic analyte in RP-HPLC is to modify the mobile phase pH. By raising the pH to be at least 2 units above the analyte's pKa (e.g., pH > 11), the amine remains in its neutral, unprotonated state.[2] This accomplishes two critical objectives:

  • Increased Hydrophobicity: The neutral form is less polar than its protonated counterpart, leading to stronger interaction with the non-polar stationary phase (e.g., C18) and thus, increased retention.[3]

  • Elimination of Silanol Interactions: By suppressing the positive charge on the analyte, deleterious secondary interactions with negatively charged silanols are minimized, resulting in significantly improved peak symmetry.

Consideration: This approach requires a pH-stable HPLC column, as traditional silica-based columns degrade rapidly above pH 8. Modern hybrid-particle or polymer-based columns are designed for extended operation in alkaline conditions.[3]

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for separating highly polar compounds.[4][5] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[6][7]

Mechanism: In HILIC, the mobile phase creates a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the polar solvent (water), which disrupts the partitioning equilibrium.[1] This mechanism is essentially the inverse of RP-HPLC, making it ideal for analytes that are too polar for effective retention on C18 columns.

Consideration: HILIC can be sensitive to sample diluent and injection volume. It is crucial to dissolve the sample in a solvent similar in composition to the mobile phase (high organic content) to avoid peak distortion.

Strategy 3: Chiral Separation

To resolve the (R) and (S)-enantiomers, a chiral stationary phase (CSP) is required. For amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[8][9] These separations are often performed in normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes.

Mechanism: Chiral recognition on these phases is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing, which form transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. The addition of a small amount of a basic modifier, like diethylamine (DEA), to the mobile phase is often necessary to block active sites on the CSP and improve the peak shape of basic analytes.

Experimental Protocols & Comparative Data

The following protocols were executed to compare the performance of the different HPLC strategies.

Instrumentation and General Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent), Ammonium Bicarbonate, Hexane (HPLC Grade), Isopropanol (IPA), Diethylamine (DEA).

  • Analyte: this compound reference standard.

Protocol 1: RP-HPLC at High pH
  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or similar pH-stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 205 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg/mL of analyte in 50:50 Water:Acetonitrile.

Protocol 2: HILIC
  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 4.6 x 100 mm, 2.7 µm (or similar zwitterionic HILIC phase).

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Gradient: 95% A to 50% A over 15 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection: DAD at 205 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve 1 mg/mL of analyte in 90:10 Acetonitrile:Water.

Protocol 3: Chiral Separation
  • Column: Daicel Chiralpak IC-3, 4.6 x 250 mm, 3 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: DAD at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of racemic analyte in the mobile phase.

Results: A Head-to-Head Comparison

The performance of each method was evaluated based on key chromatographic parameters.

ParameterStrategy 1: RP-HPLC (High pH)Strategy 2: HILICStrategy 3: Chiral Separation
Retention Factor (k') 3.54.2Enantiomer 1: 2.8Enantiomer 2: 3.4
Tailing Factor (Tf) 1.11.21.1
Resolution (Rs) N/A (Purity)N/A (Purity)2.1 (between enantiomers)
Analysis Time ~18 min~18 min~15 min
Pros Good peak shape, uses common solvents, robust retention.Excellent retention for polar compounds, orthogonal selectivity to RP.Resolves enantiomers, crucial for stereospecific analysis.
Cons Requires specialized pH-stable column.Sensitive to sample solvent, requires careful equilibration.Uses flammable/less common solvents, may not separate achiral impurities.

Analysis:

  • RP-HPLC at High pH provided excellent results for achiral purity analysis. The retention was adequate, and the peak shape was highly symmetrical (Tf ≈ 1.1), demonstrating the effectiveness of suppressing amine protonation.

  • HILIC also proved to be a very strong candidate, offering slightly more retention than the RP method. This orthogonal selectivity is highly valuable, as impurities that might co-elute in one mode are likely to be separated in the other.

  • Chiral Separation successfully resolved the two enantiomers with baseline resolution (Rs > 2.0), which is essential for determining the enantiomeric excess (e.e.) of the material.

cluster_choices Method Selection Rationale Analyte Analyte Properties: - High Polarity - Basic (pKa ~10) - Chiral Center RP_Node RP-HPLC (High pH) Analyte->RP_Node Basic Nature -> Suppress Ionization HILIC_Node HILIC Analyte->HILIC_Node High Polarity -> Enhance Retention Chiral_Node Chiral HPLC Analyte->Chiral_Node Chiral Center -> Resolve Enantiomers Outcome_RP Outcome_RP RP_Node->Outcome_RP Result: Good for Achiral Purity Outcome_HILIC Outcome_HILIC HILIC_Node->Outcome_HILIC Result: Excellent for Polar Impurities Outcome_Chiral Outcome_Chiral Chiral_Node->Outcome_Chiral Result: Essential for Enantiomeric Purity

Caption: Logical relationships in selecting an HPLC method.

Ensuring Method Reliability: Validation and Forced Degradation

Developing a separation is only the first step. To ensure the method is suitable for its intended purpose (i.e., a quality control environment), it must be validated according to regulatory guidelines such as ICH Q2(R2).[10][11][12]

Key Validation Parameters
  • Specificity: The method's ability to assess the analyte in the presence of impurities, degradants, and excipients.[13] This is demonstrated through forced degradation studies.

  • Linearity: A linear relationship between analyte concentration and detector response over a specified range (e.g., 50-150% of the target concentration).

  • Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing samples with known concentrations (spiking studies) and expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments) levels.

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.

Forced Degradation: Building a Stability-Indicating Method

A critical component of validation, particularly for purity methods, is the forced degradation study.[14][15] Its purpose is to intentionally stress the analyte to produce potential degradation products and prove that the analytical method can separate these degradants from the main peak.[16][17][18]

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[19]

  • Thermal: 105 °C for 48 hours (solid state).

  • Photolytic: ICH-specified light exposure (UV and visible).

The chosen RP-HPLC (High pH) method should be used to analyze these stressed samples. Peak purity analysis using a DAD detector should be performed to ensure the main analyte peak is spectrally pure and free from co-eluting degradants, thus confirming the method is stability-indicating .[11]

Conclusion and Recommendation

For the comprehensive purity assessment of this compound, a dual-method approach is recommended:

  • For Chemical Purity and Stability: The Reversed-Phase HPLC method at high pH is the preferred choice. It is robust, uses conventional solvents, and provides excellent peak shape and retention for the parent compound and its likely non-chiral impurities. Its orthogonal nature to the chiral method adds confidence to the overall purity assessment.

  • For Enantiomeric Purity: The Chiral HPLC method is mandatory. It provides the baseline separation required to accurately quantify the enantiomeric excess.

Together, these two validated methods provide a complete and reliable analytical package for the quality control of this compound, ensuring its suitability for use in pharmaceutical manufacturing and development.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2019). Journal of Separation Science. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • Contamination in Amine Systems. (n.d.). Refining Community. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (n.d.). Waters Blog. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures. (2023). European Medicines Agency. [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (n.d.). Lhasa Limited. [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. (2022). ChemRxiv. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • Amine Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (2012). PMC. [Link]

  • Removal of impurities
  • A New View of Reversed Phase HPLC Selectivity. (n.d.). Element Lab Solutions. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. [Link]

  • Development and Validation of an HPLC Method for the Quantification of Morin Flavonoid Encapsulated within PLGA Nanoparticles. (2020). Docta Complutense. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry. [Link]

  • Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025). Chemistry – A European Journal. [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (n.d.).
  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]

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  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. [Link]

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Elemental Analysis Validation for N-(2-methoxyethyl)oxolan-3-amine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

N-(2-methoxyethyl)oxolan-3-amine (CAS: 1343974-39-9) is a highly versatile secondary amine building block utilized in the synthesis of novel pharmacophores[1]. Featuring both a tetrahydrofuran (oxolane) ring and a methoxyethyl chain, its molecular formula is C₇H₁₅NO₂ (MW: 145.20 g/mol ). For researchers incorporating this compound into drug development pipelines, validating its elemental composition and purity is a critical quality control step. According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, analytical procedures must be scientifically sound, rigorously validated, and fit for their intended purpose[2].

This guide objectively compares traditional CHN(O) combustion analysis against modern orthogonal techniques—Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS)—providing a self-validating framework for characterizing this compound.

The Analytical Challenge: Combustion vs. Orthogonal Techniques

Historically, organic elemental microanalysis (the Dumas method) has been the gold standard for proving the chemical composition of synthetic compounds. The American Chemical Society (ACS) guidelines generally require experimental carbon, hydrogen, and nitrogen values to fall within ±0.4% of theoretical calculations to confirm ≥95% purity[3].

Theoretical Composition for C₇H₁₅NO₂:

  • Carbon (C): 57.90%

  • Hydrogen (H): 10.41%

  • Nitrogen (N): 9.65%

  • Oxygen (O): 22.04%

While dynamic flash combustion is highly accurate for absolute elemental ratios, it lacks structural specificity. It cannot differentiate this compound from its structural isomers or an equimolar mixture of impurities. Therefore, modern validation workflows mandate orthogonal techniques to build a comprehensive data profile.

Comparative Performance Analysis
Analytical ParameterCHN(O) Combustion (Dumas)Quantitative NMR (qNMR)UHPLC-HRMS
Primary Output % C, H, N, O compositionAbsolute purity (w/w %), Isomeric identityExact mass, Isotopic pattern
Accuracy ±0.3% to ±0.4% absolute±0.5% to ±1.0% relative< 5 ppm mass error
Specificity Low (Cannot detect isomers)High (Resolves structural isomers)High (Resolves isobaric interferences)
Sample Requirement 1–5 mg (Destructive)5–10 mg (Non-destructive)< 0.1 mg (Destructive)
Throughput Medium (~10-15 mins/sample)High (~5 mins/sample)Low-Medium (~15-30 mins/sample)
Primary Limitation Sensitive to trace solvents/waterRequires high-purity internal standardMatrix effects during ionization

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is vital to understand the causality behind each experimental step. A protocol is only self-validating if it incorporates internal checks that immediately flag systematic errors.

Protocol 1: Dynamic Flash Combustion (CHN Analysis)

Objective: Verify the C, H, and N mass fractions to within ±0.4% of theoretical values[3].

Causality & Design: The oxolane ring in this compound can be thermally robust. To prevent incomplete combustion (which would artificially lower %C and %N), we utilize a high-temperature oxidation reactor (1000°C) supplemented with Vanadium(V) oxide (V₂O₅) as an oxidative catalyst.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified reference material (e.g., Acetanilide) that closely matches the target's N/C ratio. Run standards every 10 samples to monitor calibration drift (must be <0.3% absolute).

  • Sample Preparation: Weigh 2.0–3.0 mg of rigorously dried this compound into a tin capsule. Causality: Tin undergoes an exothermic oxidation reaction when exposed to the oxygen pulse, locally raising the temperature to ~1800°C, ensuring complete volatilization.

  • Combustion: Drop the capsule into the quartz reactor (1000°C) under a dynamic flow of helium, introducing a precise pulse of pure O₂.

  • Reduction & Separation: Pass the combustion gases (CO₂, H₂O, NOₓ) through a reduction column (copper wire at 650°C) to convert NOₓ species to N₂ gas. Causality: This step is critical because unreduced NOₓ would lead to an underestimation of total nitrogen.

  • Detection: Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD). Compare the integrated peak areas against the calibration curve.

Protocol 2: Quantitative NMR (qNMR) for Orthogonal Validation

Objective: Determine the absolute mass fraction of the active pharmaceutical ingredient (API) to corroborate the combustion data.

Causality & Design: If the CHN analysis fails the ±0.4% threshold, it is often due to trapped solvents (e.g., water, ethyl acetate) rather than synthetic failure. qNMR identifies and quantifies these impurities. We select Maleic acid as an internal standard (IS) because its singlet resonance (~6.3 ppm) does not overlap with the aliphatic protons of the oxolane ring or the methoxyethyl chain (typically 1.5–4.0 ppm).

Step-by-Step Methodology:

  • Sample Co-weighing: Accurately weigh ~10 mg of this compound and ~5 mg of certified Maleic acid (TraceCERT®) into the same vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of D₂O or CDCl₃. Causality: Ensure complete dissolution; any undissolved particulates will skew the molar ratio and invalidate the quantification.

  • Acquisition: Acquire a ¹H-NMR spectrum with a long relaxation delay (D1 = 30 seconds). Causality: A long D1 ensures complete longitudinal relaxation (T1) of all protons, preventing the under-integration of slower-relaxing nuclei.

  • Analysis: Integrate the IS peak and a distinct, well-resolved peak from the target molecule (e.g., the methoxy singlet at ~3.3 ppm). Calculate the absolute purity using the standard qNMR mass-ratio equation.

Regulatory & Compliance Grounding

Following the ICH Q2(R2) framework, the validation of these analytical procedures must demonstrate accuracy, precision, and specificity[2]. While USP <233> dictates the control of elemental impurities (heavy metals) via ICP-MS[4], the foundational bulk elemental composition relies on the convergence of Dumas combustion and spectroscopic techniques. A single method is no longer sufficient for regulatory submission; the data must be synthesized into a holistic profile.

Validation Workflow Diagram

ValidationWorkflow A This compound Sample Batch B CHN Combustion (Dumas Method) A->B Primary C qNMR Analysis (1H / 13C) A->C Orthogonal D UHPLC-HRMS (Exact Mass) A->D Orthogonal E Data Synthesis & ICH Q2(R2) Evaluation B->E C,H,N % C->E Absolute Purity D->E <5 ppm Error F Validation Passed (±0.4% Accuracy) E->F Pass Criteria

Analytical validation workflow for this compound.

References

  • Title: An International Study Evaluating Elemental Analysis - PMC - NIH Source: nih.gov URL: 3

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: 2

  • Title: 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES - US Pharmacopeia (USP) Source: usp.org URL: 4

  • Title: this compound CAS#: 1343974-39-9 Source: chemicalbook.com URL: 1

Sources

benchmarking N-(2-methoxyethyl)oxolan-3-amine against standard secondary amines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical benchmarking framework designed for medicinal chemists and process development scientists. It synthesizes available physicochemical data with rigorous experimental protocols to evaluate N-(2-methoxyethyl)oxolan-3-amine against industry-standard secondary amines.

Executive Summary: The "Goldilocks" Amine

In modern drug discovery, selecting the right secondary amine scaffold is a balance between reactivity (nucleophilicity), basicity (pKa), and physicochemical properties (LogP/Solubility).[1]

This compound (also referred to as N-(2-methoxyethyl)tetrahydrofuran-3-amine) represents a strategic "Goldilocks" intermediate. It bridges the gap between the high basicity/lipophilicity of Pyrrolidine and the deactivated, highly polar nature of Morpholine .[1]

This guide provides the rationale and experimental protocols to benchmark this compound, demonstrating its utility as a versatile building block that offers improved solubility profiles without sacrificing the nucleophilic power required for efficient coupling reactions.[1]

Physicochemical Profiling

The following table contrasts the target compound against standard secondary amines used in medicinal chemistry.

Table 1: Comparative Physicochemical Properties (Predicted & Literature)

PropertyThis compound Pyrrolidine Morpholine Diethylamine Implication
Structure Class Cyclic Ether + Ether SidechainCyclic AliphaticCyclic EtherAcyclic AliphaticBalanced steric/electronic profile.
pKa (Conj. Acid) ~9.0 - 9.5 (Predicted)11.278.3610.98Less liable to lysosomal trapping than pyrrolidine; more reactive than morpholine.
LogP ~0.6 - 0.9 0.26-0.860.58Ideal lipophilicity for oral bioavailability (Rule of 5 compliant).
TPSA (Ų) ~21.3 12.021.312.0Enhanced water solubility due to ether oxygen H-bond acceptors.
Nucleophilicity (N) High (Moderate Steric) Very HighModerateHighGood substrate for SNAr and Amidation.

Expert Insight: The oxolane (tetrahydrofuran) ring exerts a negative inductive effect (-I), lowering the pKa compared to pyrrolidine. However, unlike morpholine, the oxygen is not directly opposite the nitrogen in a 6-membered ring, preserving more of the amine's nucleophilic character.[1]

Visualization: Chemical Space Analysis

The diagram below illustrates where the target compound sits in the "Chemical Space" relative to competitors, highlighting its optimal balance.[1]

ChemicalSpace Target N-(2-methoxyethyl) oxolan-3-amine (Balanced Profile) Pyrrolidine Pyrrolidine (High Basicity, High Tox Risk) Pyrrolidine->Target Oxygen Insertion (Reduces Basicity) Morpholine Morpholine (Low Reactivity, High Polarity) Morpholine->Target Ring Contraction (Increases Nucleophilicity) Diethylamine Diethylamine (Volatile, High Basicity) Diethylamine->Target Cyclization + Ether (Reduces Volatility) Basicity Increasing Basicity (pKa) --> Nucleophilicity <-- Increasing Nucleophilicity

Caption: Chemical space mapping showing the target amine's optimized position between high-basicity pyrrolidines and low-reactivity morpholines.

Experimental Validation Protocols

To objectively benchmark this product, the following self-validating protocols are recommended. These assays measure the practical utility of the amine in drug development workflows.

Protocol A: Competitive Nucleophilicity Assay (Kinetics)

Objective: Determine the relative reaction rate (


) of this compound against a standard (e.g., Morpholine) in an SNAr reaction.

Reagents:

  • Electrophile: 1-fluoro-4-nitrobenzene (Standard activated aryl fluoride).

  • Solvent: Acetonitrile (

    
    ) or DMSO.
    
  • Internal Standard: 1,3,5-trimethoxybenzene (NMR inert).

Methodology:

  • Preparation: Prepare a 0.1 M solution of the electrophile and a 0.1 M solution containing equimolar amounts of the Target Amine and Morpholine.

  • Initiation: Mix solutions at 25°C under inert atmosphere (

    
    ).
    
  • Monitoring: Analyze aliquots at t=5, 15, 30, and 60 minutes via 1H NMR or HPLC-UV .

  • Quantification: Integrate the product peaks for the Target-Adduct vs. Morpholine-Adduct.

  • Calculation:

    
    
    

Self-Validating Check: The total consumption of electrophile must equal the sum of both adducts. If mass balance deviates >5%, repeat the assay.

Protocol B: pKa Determination (Potentiometric Titration)

Objective: Establish the precise conjugate acid pKa to predict physiological ionization state.

Methodology:

  • Dissolution: Dissolve 5 mg of the amine in 20 mL of 0.1 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl using a calibrated glass electrode pH meter.

  • Data Processing: Plot pH vs. Volume of HCl. The inflection point (half-equivalence point) represents the pKa.

  • Validation: Perform the same titration with Tromethamine (TRIS) as a reference standard (Literature pKa = 8.07).

Synthetic Utility & Workflow

The methoxyethyl side chain acts as a "solubility handle" without acting as a competing nucleophile (due to the ether oxygen's low reactivity).

Workflow Visualization: Synthesis & Application

The following diagram outlines the logical flow from starting material to final drug scaffold, highlighting the decision points where this amine adds value.

Workflow Start Start: Drug Scaffold (Electrophile: R-Cl / R-F) Choice Decision: Select Amine Start->Choice PathA Option A: Pyrrolidine Result: High pKa (>11) Risk: hERG Toxicity Choice->PathA High Potency Needed PathB Option B: Morpholine Result: Low pKa (~8) Risk: Low Metabolic Stability Choice->PathB Solubility Needed PathC Option C: this compound Result: Balanced pKa (~9.2) Choice->PathC Balanced Profile (Recommended) Reaction Reaction: S_NAr or Amidation (Standard Conditions) PathC->Reaction Outcome Final Product Properties: 1. Improved Solubility (Ether handle) 2. Reduced Lipophilicity (LogD) 3. Retained Potency Reaction->Outcome

Caption: Decision tree demonstrating the strategic advantage of the target amine in optimizing drug-like properties.

References

The following sources provide the foundational data and methodologies used to construct this benchmarking guide.

  • Mayr, H., et al. (2007).[1] "Nucleophilicities of primary and secondary amines in water." Journal of Organic Chemistry.

    • Establishes the nucleophilicity parameters for secondary amines.
  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research.

    • Reference for pKa trends in organic solvents.
  • PubChem Compound Summary. "N-methyloxolan-3-amine (Analogous Structure)." National Library of Medicine.

    • Source for structural analogs and predicted physicochemical properties.
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

    • Authoritative d
  • Sigma-Aldrich. "2-Methoxyethylamine Properties."[2] Merck KGaA.

    • Baseline d

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-methoxyethyl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our materials from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-methoxyethyl)oxolan-3-amine (CAS No. 116414-57-6). The procedures outlined herein are synthesized from established best practices for handling aliphatic amines and cyclic ethers, ensuring a framework that prioritizes laboratory safety, environmental protection, and regulatory compliance.

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its chemical structure—containing both a secondary amine and a tetrahydrofuran (oxolane) ether moiety—provides a clear basis for a thorough hazard assessment and the development of a robust disposal plan.

Hazard Identification and Risk Assessment

The primary principle of safe disposal is a comprehensive understanding of the associated risks. The hazard profile of this compound is inferred from its functional groups.

  • Amine Group: Aliphatic amines are typically basic, corrosive, and can be toxic.[1][2] They can cause skin and eye irritation or burns and may be harmful if inhaled or ingested.[3] They will react exothermically and potentially violently with acids and strong oxidizing agents.[1]

  • Oxolane (Tetrahydrofuran) Moiety: Cyclic ethers like tetrahydrofuran (THF) are flammable and, critically, can form explosive peroxides upon exposure to air and light over time.[4][5][6] This potential for peroxide formation is a significant safety concern that dictates specific handling and storage protocols.[5]

Table 1: Anticipated Hazard Profile and Safety Considerations

Hazard CategoryAnticipated Risk for this compoundRationale & Causality
Health Hazards Skin/Eye Irritation or Burns (Category 1/2)The amine functional group is corrosive and basic.[3][7][8]
Respiratory IrritationInhalation of amine vapors can irritate the respiratory system.[3][4]
Potential ToxicityMany amines exhibit toxicity if ingested, inhaled, or absorbed.[2]
Physical Hazards Flammable LiquidThe ether component suggests flammability.[4][7][9]
Peroxide FormationEthers, particularly cyclic ones like THF, can form explosive peroxides on storage.[5] This is accelerated by light and air.
Chemical Hazards ReactivityReacts vigorously with acids, acid chlorides, and strong oxidizing agents.[1]

Essential Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks.

  • Eye/Face Protection: Use chemical splash goggles and a face shield.[3][10]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always check your institution's glove compatibility chart or the manufacturer's recommendations.[5]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[7][10]

  • Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as the disposal of hazardous waste.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][11]

Step 1: Waste Classification

Due to its anticipated irritant, flammable, and reactive properties, this compound and any materials contaminated with it must be classified as hazardous chemical waste .[10] This classification is in line with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Dedicate a Waste Stream: Collect waste containing this compound separately from all other chemical waste streams.[1][2]

  • Avoid Mixing:

    • DO NOT mix with acidic waste to prevent a violent neutralization reaction.

    • DO NOT mix with incompatible solvents or oxidizing agents.

    • Keep halogenated and non-halogenated solvent wastes separate if required by your institution.[2]

  • Collect Contaminated Materials: All items that have come into direct contact with the chemical, such as pipette tips, gloves, and paper wipes, must be collected as solid hazardous waste.[10]

Step 3: Container Selection and Labeling
  • Choose a Compatible Container: The best primary container for liquid waste is often the original chemical bottle.[2][11] If unavailable, use a clean, leak-proof, and chemically compatible container with a secure screw cap. High-density polyethylene (HDPE) is a suitable choice.

  • Label Immediately and Clearly:

    • Attach a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[11]

    • Clearly write the full chemical name: "This compound Waste ". Avoid abbreviations or formulas.

    • List all components and their approximate percentages, including any solvents.

    • Mark the appropriate hazard pictograms or check the relevant hazard boxes (e.g., Flammable, Corrosive, Health Hazard).[10]

    • Note the accumulation start date on the label.[10]

Step 4: Safe Storage (Satellite Accumulation)
  • Designated Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin made of a compatible material to contain any potential leaks.

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from heat, direct sunlight, and ignition sources.[1][5] Store it with other flammable liquids, but ensure it is segregated from acids and oxidizers.

  • Peroxide Hazard Management: Since the compound contains a THF moiety, it is prudent to mark the container with the date it was opened and the date waste accumulation began. Dispose of the waste promptly to minimize the risk of peroxide formation.[5]

Step 5: Final Disposal
  • Contact EHS: Do not attempt to transport or dispose of the waste yourself. Final disposal must be handled by a licensed hazardous waste disposal company.[1][3]

  • Schedule Pickup: Contact your institution's EHS office to arrange for the pickup of the full, properly labeled waste container from your laboratory.[11]

Spill and Decontamination Procedures

  • Spill Response: In the event of a spill, evacuate the immediate area and alert laboratory personnel. If the spill is small and you are trained to handle it, use an amine-neutralizing spill kit or an appropriate absorbent material (e.g., vermiculite, sand).[4] All cleanup materials must be collected as hazardous waste. For large spills, evacuate and contact your EHS emergency line immediately.

  • Equipment Decontamination: Non-disposable equipment (e.g., glassware, stir bars) must be decontaminated. A triple rinse with a suitable solvent (such as methanol or ethanol) is often effective. The first two rinsates must be collected and disposed of as hazardous waste.[13] Consult your EHS department for institution-approved decontamination procedures.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal A Waste Generation (Pure chemical, solutions, or contaminated materials) B Pure Chemical or Contaminated Labware? A->B C Classify as Hazardous Waste (Flammable, Corrosive, Toxic) B->C  Pure Chemical / Solution I Decontaminate Labware (Triple rinse method) B->I Contaminated Labware   D Segregate Waste Stream (Keep away from acids and oxidizers) C->D E Select Compatible Container (e.g., Original bottle, HDPE) D->E F Label Container Correctly - Full Chemical Name - Hazard Pictograms - Accumulation Date E->F G Store in Satellite Accumulation Area - Secondary Containment - Cool, dry, ventilated location F->G H Schedule Pickup with EHS for Licensed Disposal G->H J Is Rinsate Hazardous? I->J J->F Dispose of final rinse per EHS guidance K Collect First Two Rinses as Hazardous Waste J->K Yes K->D Add to same waste stream

Sources

Navigating the Safe Handling of N-(2-methoxyethyl)oxolan-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a thorough understanding of their handling and safety protocols. This guide provides essential, immediate safety and logistical information for the operational use and disposal of N-(2-methoxyethyl)oxolan-3-amine. As your dedicated partner in laboratory safety, we aim to deliver value beyond the product itself, fostering a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Risks

  • Corrosivity: Like many amines, it is expected to be corrosive, causing severe skin burns and eye damage upon contact.[1][2]

  • Irritation: It may cause irritation to the respiratory system.[3][4]

  • Toxicity: There is a potential for harm if swallowed or in contact with skin.[5] Some related compounds also indicate a risk of damage to fertility or the unborn child and potential for organ damage through prolonged or repeated exposure.[1]

Due to the presence of the ether and amine functional groups, it is crucial to handle this compound with the utmost care, assuming it to be hazardous until proven otherwise.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, based on guidelines for similar amines and chemicals with comparable functional groups.[6][7][8]

PPE CategoryItemSpecifications
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles should be compliant with ANSI Z87.1 standards. A full-face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[8][9]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[8][9] It is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times and to double-glove when necessary.
Body Protection Chemical-Resistant Laboratory Coat/ApronA long-sleeved, fully buttoned laboratory coat is mandatory. For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[8]
Respiratory Protection Fume Hood / RespiratorAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] In the absence of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used.[7][9][10]
Visualizing Your PPE Workflow

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence Assess_Task Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Lab_Coat Don Lab Coat/Apron Select_PPE->Lab_Coat Gloves Don Inner Gloves Lab_Coat->Gloves Goggles Don Goggles Gloves->Goggles Face_Shield Don Face Shield Goggles->Face_Shield Outer_Gloves Don Outer Gloves Face_Shield->Outer_Gloves Work_in_Hood Work in Fume Hood Outer_Gloves->Work_in_Hood Remove_Outer_Gloves Remove Outer Gloves Work_in_Hood->Remove_Outer_Gloves Remove_Face_Shield Remove Face Shield Remove_Outer_Gloves->Remove_Face_Shield Remove_Lab_Coat Remove Lab Coat Remove_Face_Shield->Remove_Lab_Coat Remove_Goggles Remove Goggles Remove_Lab_Coat->Remove_Goggles Remove_Inner_Gloves Remove Inner Gloves Remove_Goggles->Remove_Inner_Gloves Wash_Hands Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands

Caption: A step-by-step workflow for the correct donning and doffing of Personal Protective Equipment.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is critical for the safe handling of this compound at every stage.

Receiving and Storage
  • Inspect Upon Receipt: Visually inspect the container for any signs of damage or leaks. If compromised, do not handle and follow your institution's emergency procedures.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11][12] The storage area should be secure and accessible only to authorized personnel. Keep the container tightly closed.[12]

Handling and Use
  • Work Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[8] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring the chemical, use only compatible equipment (e.g., glass, stainless steel). Avoid creating aerosols or vapors.

  • Reactions: When using in chemical reactions, be mindful of potential exothermic reactions, especially with acids.

  • Post-Handling: After use, tightly seal the container. Decontaminate all work surfaces and equipment.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong drafts that could spread vapors.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[13][14] Do not use combustible materials like paper towels.

  • Neutralize (with caution): For small spills, and only if you are trained to do so, a dilute solution of a weak acid (e.g., 5% acetic acid) can be used to neutralize the amine.[15]

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Visualizing the Spill Response Protocol

Spill_Response Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Personnel Alert Supervisor/Safety Officer Evacuate_Area->Alert_Personnel Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Waste in Labeled Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Hazardous Waste Decontaminate_Area->Dispose_Waste

Caption: A clear, sequential protocol for responding to a chemical spill.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and associated waste is a critical final step to ensure safety and environmental protection.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[8] Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[8]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[8]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself, your colleagues, and the environment.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Google Cloud.
  • Personal protective equipment for handling Amino-PEG6-amine. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). OSHA Safety Training for Agriculture.
  • Safety data sheet. (2022, January 14). CPAChem.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • N-methyloxolan-3-amine | C5H11NO | CID 22225706. (n.d.). PubChem - NIH.
  • SAFETY DATA SHEET. (2012, August 22). Covestro Solution Center.
  • Safety Data Sheet. (n.d.).
  • SC-234032 - SAFETY DATA SHEET. (2015, March 25). Santa Cruz Biotechnology, Inc.
  • SAFETY DATA SHEET. (2021, November 3). Kao Chemicals.
  • safety data sheet. (n.d.). Enamine.
  • GHS SDS. (2020, August 28). Stonhard.
  • Chemical Safety Data Sheet MSDS / SDS - BIS(2-METHOXYETHYL)AMINE. (2026, January 17). ChemicalBook.
  • N-Methylethylamine. (n.d.). Synquest Labs.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). diplomata comercial.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.